molecular formula C39H37N5O7 B15589234 DMT-OMe-rA(Bz)

DMT-OMe-rA(Bz)

货号: B15589234
分子量: 687.7 g/mol
InChI 键: SARHDAQOZNKZCC-IBLLBSQDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DMT-OMe-rA(Bz) is a useful research compound. Its molecular formula is C39H37N5O7 and its molecular weight is 687.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality DMT-OMe-rA(Bz) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DMT-OMe-rA(Bz) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C39H37N5O7

分子量

687.7 g/mol

IUPAC 名称

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C39H37N5O7/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-22-31-33(45)34(49-3)38(51-31)44-24-42-32-35(40-23-41-36(32)44)43-37(46)25-10-6-4-7-11-25/h4-21,23-24,31,33-34,38,45H,22H2,1-3H3,(H,40,41,43,46)/t31-,33?,34+,38-/m1/s1

InChI 键

SARHDAQOZNKZCC-IBLLBSQDSA-N

产品来源

United States

Foundational & Exploratory

The Pivotal Role of DMT-OMe-rA(Bz) in Modern RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern molecular biology, enabling the development of RNA-based therapeutics, diagnostics, and research tools. At the heart of this technology lies the use of precisely engineered nucleoside phosphoramidites. Among these, 5'-O-Dimethoxytrityl-2'-O-methyl-N6-benzoyl-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite , commonly abbreviated as DMT-OMe-rA(Bz) , is a critical building block for the incorporation of 2'-O-methylated adenosine (B11128) into synthetic RNA oligonucleotides. This guide provides an in-depth technical overview of its role, the synthesis process, and the critical considerations for its use.

The Multifaceted Role of DMT-OMe-rA(Bz) in RNA Synthesis

DMT-OMe-rA(Bz) is a highly modified adenosine phosphoramidite (B1245037) designed for use in automated solid-phase RNA synthesis. Each component of this complex molecule serves a distinct and crucial purpose in the controlled, stepwise construction of an RNA chain.

  • The Phosphoramidite Moiety: The 3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite group is the reactive component that enables the formation of the phosphodiester backbone. In the presence of an activator, it couples with the free 5'-hydroxyl group of the growing RNA chain, extending the oligonucleotide by one nucleotide.

  • The 5'-DMT (Dimethoxytrityl) Group: The dimethoxytrityl group is a bulky, acid-labile protecting group attached to the 5'-hydroxyl of the ribose sugar.[1] Its primary function is to prevent self-polymerization and to ensure that coupling occurs only at the desired 5'-position.[2] The DMT group is removed at the beginning of each synthesis cycle with a mild acid, exposing the 5'-hydroxyl for the next coupling reaction.[3]

  • The 2'-OMe (2'-O-methyl) Group: The methyl group at the 2'-position of the ribose is a key modification that confers desirable properties to the final RNA oligonucleotide. This modification provides significant resistance to nuclease degradation, enhancing the stability of the RNA molecule in biological systems.[4] Furthermore, the 2'-O-methyl modification increases the thermal stability of RNA duplexes.[4][5]

  • The N6-Bz (N6-benzoyl) Group: The exocyclic amine of the adenine (B156593) base is protected by a benzoyl group.[6] This protection is essential to prevent unwanted side reactions at the nucleobase during the phosphoramidite coupling and oxidation steps of the synthesis cycle.[7] The benzoyl group is a "standard" protecting group that is removed during the final deprotection step using a basic solution.[8][9]

The Solid-Phase Synthesis Workflow

The synthesis of RNA oligonucleotides using DMT-OMe-rA(Bz) and other phosphoramidites is a cyclical process performed on an automated synthesizer. The process begins with a nucleoside attached to a solid support, typically controlled pore glass (CPG). Each cycle adds one nucleotide to the growing chain and consists of four main steps.

G cluster_cycle Automated Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Chain Elongation) Detritylation->Coupling Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Next Cycle Cleavage Cleavage from Support & Base Deprotection Oxidation->Cleavage Final Cycle Start Start: Nucleoside on Solid Support Start->Detritylation Desilylation 2'-OH Deprotection (if applicable) Cleavage->Desilylation Purification Purification (e.g., HPLC) Desilylation->Purification Final_Product Final Purified RNA Oligonucleotide Purification->Final_Product

Fig. 1: Automated Solid-Phase RNA Synthesis Workflow

Quantitative Data in 2'-O-Methyl RNA Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length RNA product. The following table summarizes key quantitative parameters for the synthesis of 2'-O-methylated RNA oligonucleotides.

ParameterTypical ValueNotes
Coupling Efficiency >97-99%Per step. This is crucial as the overall yield is the product of the coupling efficiencies at each step.[10]
Coupling Time 3 - 15 minutesDependent on the activator used. Stronger activators can reduce coupling times.[1][11]
Activator 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT)These are commonly used activators that provide high coupling efficiencies.[3]
Overall Yield VariableHighly dependent on the length of the oligonucleotide and the coupling efficiency at each step.
Purity (Crude) VariableDependent on coupling efficiency. Capping of failed sequences simplifies purification.
Purity (Purified) >95%Typically achieved by HPLC or PAGE purification.[5]

Experimental Protocols

The following is a generalized protocol for the solid-phase synthesis of a 2'-O-methylated RNA oligonucleotide.

Automated Solid-Phase Synthesis

This process is performed on a commercial DNA/RNA synthesizer.

  • Reagents:

    • DMT-OMe-rA(Bz) and other required 2'-O-methyl phosphoramidites (0.1 M in anhydrous acetonitrile)

    • Activator solution (e.g., 0.25 M ETT in acetonitrile)

    • Capping Solution A (e.g., acetic anhydride/lutidine/THF) and Capping Solution B (e.g., N-methylimidazole/THF)

    • Oxidizer (e.g., 0.02 M iodine in THF/water/pyridine)

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Procedure:

    • Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The phosphoramidite solution (e.g., DMT-OMe-rA(Bz)) and activator solution are delivered to the synthesis column. The coupling reaction proceeds for a predetermined time (e.g., 6 minutes with ETT).[1]

    • Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent their participation in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

    • The cycle is repeated until the desired sequence is assembled.

Cleavage and Deprotection
  • Reagents:

    • Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v) or other basic solutions.[7]

  • Procedure:

    • The solid support is treated with the AMA solution at an elevated temperature (e.g., 65°C for 10-20 minutes).[1] This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (e.g., benzoyl).[1][7]

    • The solution containing the crude RNA is collected, and the solvent is evaporated.

Purification
  • Methods:

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for purifying oligonucleotides, often with the 5'-DMT group still attached (DMT-on purification) for better separation. The DMT group is then removed post-purification.

    • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used to purify RNA oligonucleotides, providing high resolution.[7]

  • Procedure (General HPLC):

    • The crude, deprotected oligonucleotide is redissolved in a suitable buffer.

    • The sample is injected onto an appropriate HPLC column.

    • The oligonucleotide is eluted using a gradient of an organic solvent (e.g., acetonitrile) in a buffer (e.g., triethylammonium (B8662869) acetate).

    • Fractions containing the full-length product are collected, pooled, and desalted.

The logical relationship between the different protecting groups and the synthesis/deprotection steps is critical for the successful synthesis of the target RNA molecule.

G cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection DMT 5'-DMT Acid Labile Protects 5'-OH Acid Acid Treatment Removes 5'-DMT DMT->Acid Phosphoramidite 3'-Phosphoramidite Activator Labile Forms Backbone Bz N6-Benzoyl Base Labile Protects Adenine Base Base Treatment (e.g., AMA) Removes N6-Benzoyl & Cleaves from Support Bz->Base OMe 2'-O-Methyl Stable Provides Nuclease Resistance

Fig. 2: Protecting Groups and Deprotection Logic

References

The Pivotal Role of 2'-O-Methylation in RNA: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Functions, Regulatory Mechanisms, and Therapeutic Potential of a Key Epitranscriptomic Modification.

The post-transcriptional modification of RNA by 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is a widespread and critical regulator of RNA function across all domains of life.[1] This modification, found on all four nucleotides (A, U, G, C) and in most RNA species, plays a crucial role in a multitude of cellular processes, from innate immune recognition and mRNA translation to ensuring RNA stability.[1] Dysregulation of 2'-O-methylation has been implicated in a range of diseases, including cancer, developmental disorders, and viral infections, highlighting its significance as a potential therapeutic target.[2] This technical guide provides a comprehensive overview of the core functions of 2'-O-methylation, detailed experimental protocols for its study, and insights into its therapeutic implications for researchers, scientists, and drug development professionals.

Core Functions of 2'-O-Methylation

The 2'-O-methyl group imparts distinct chemical properties to the RNA molecule, influencing its structure, stability, and interactions with proteins. This seemingly subtle modification has profound biological consequences, impacting three key areas: innate immunity, mRNA stability and processing, and translation.

Innate Immune Evasion: Discriminating "Self" from "Non-Self"

A fundamental role of 2'-O-methylation is to serve as a molecular signature for "self" RNA, preventing the activation of the host's innate immune system.[3][4] The immune system has evolved pattern recognition receptors (PRRs) that detect foreign nucleic acids, such as those from invading viruses. The absence of 2'-O-methylation on viral RNA is a key pathogen-associated molecular pattern (PAMP) recognized by these sensors.

MDA5 and RIG-I Signaling: The cytoplasmic RNA sensors, Melanoma Differentiation-Associated protein 5 (MDA5) and Retinoic Acid-Inducible Gene I (RIG-I), are central to antiviral immunity.[3][5] Viral RNAs lacking 2'-O-methylation are recognized by MDA5 and RIG-I, triggering a signaling cascade that leads to the production of type I interferons (IFNs).[3][5] These interferons then induce an antiviral state in neighboring cells. Coronaviruses, for instance, have evolved their own 2'-O-methyltransferases to modify their RNA and evade this MDA5-dependent recognition.[3] Studies with mutant coronaviruses lacking 2'-O-methyltransferase activity have shown a significant increase in type I IFN production, demonstrating the critical role of this modification in immune evasion.[3] Similarly, 2'-O-methylation of the 5' cap of viral RNA prevents its recognition by RIG-I.[5] The presence of a 2'-O-methyl group on the first transcribed nucleotide (Cap-1) sterically hinders the binding of RIG-I, thereby preventing the activation of the downstream signaling pathway.[5]

IFIT1-Mediated Restriction: The interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) is another key player in the antiviral response that directly targets RNA lacking 2'-O-methylation.[6] IFIT1 can bind to the 5' end of uncapped or Cap-0 (lacking 2'-O-methylation) viral mRNAs and inhibit their translation.[6] This provides a direct mechanism to shut down viral protein synthesis.

dot

Caption: Innate immune sensing of viral RNA based on 2'-O-methylation status.

Enhancing RNA Stability and Regulating Processing

The 2'-O-methyl group contributes to the structural integrity of RNA molecules, protecting them from degradation and influencing their processing.

Increased Stability: The presence of a methyl group at the 2'-hydroxyl position enhances the stability of the RNA backbone against cleavage by nucleases and alkaline hydrolysis.[7] This increased stability is attributed to the steric hindrance provided by the methyl group, which makes the phosphodiester bond less accessible to enzymatic attack.[7] Fibrillarin (FBL)-mediated internal 2'-O-methylation has been shown to have a positive effect on mRNA stability, leading to increased mRNA half-life and expression levels.[8][9]

Splicing and Other Processing Events: 2'-O-methylation within small nuclear RNAs (snRNAs), which are core components of the spliceosome, is crucial for proper pre-mRNA splicing. These modifications can influence the conformation of snRNAs and their interactions with other components of the splicing machinery.

Modulating mRNA Translation

Internal 2'-O-methylation within the coding sequence of an mRNA can act as a regulatory switch to fine-tune protein synthesis.

Inhibition of Translation Elongation: Studies have shown that the presence of a 2'-O-methylated nucleotide within a codon can disrupt the decoding process during translation elongation.[10] The modification can sterically interfere with the interaction between the codon-anticodon helix and the ribosomal monitoring bases, leading to a decrease in the efficiency of cognate tRNA selection and slowing down the rate of protein synthesis.[10] This suggests that internal 2'-O-methylation can be a mechanism to control the output of specific proteins.

Quantitative Data on the Effects of 2'-O-Methylation

The functional consequences of 2'-O-methylation have been quantified in various studies. The following tables summarize key quantitative findings.

Table 1: Impact of 2'-O-Methylation on Innate Immune Recognition

ParameterUnmethylated RNA2'-O-Methylated RNAFold Change/EffectReference(s)
RIG-I Binding Affinity (Kd,app) ~2 nM (5'ppp HP RNA)~40 nM (5'ppp 2'O-Me HP RNA)20-fold decrease in affinity[5]
RIG-I Binding Affinity (Kd,app) ~2 nM (Cap-0 HP RNA)~425 nM (Cap-1 HP RNA)200-fold decrease in affinity[5]
IFN-β Production (in response to coronavirus infection) HighLowSignificantly higher in the absence of 2'-O-Me[3][11]
IFIT1 Binding Affinity (KD) 175 ± 8.3 nM (Cap 0 RNA)710 ± 4.4 nM (Cap 1 RNA)~4-fold decrease in affinity[2]

Table 2: Impact of 2'-O-Methylation on RNA Stability and Translation

ParameterUnmodified mRNA2'-O-Methylated mRNAEffectReference(s)
mRNA Half-life ShorterLongerIncreased stability[8][9]
Translation Efficiency NormalDecreasedInhibition of elongation[10]
RNA Duplex Stabilization (per Nm) -+ ~0.2 kcal/molIncreased thermodynamic stability[12]

Experimental Protocols for Studying 2'-O-Methylation

A variety of techniques are available to detect, quantify, and characterize the functional roles of 2'-O-methylation.

RiboMeth-Seq: Transcriptome-Wide Mapping of 2'-O-Methylation Sites

RiboMeth-seq is a high-throughput sequencing method that allows for the precise mapping of 2'-O-methylated nucleotides across the transcriptome.[1][13][14]

Principle: The method relies on the fact that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis.[1] RNA is randomly fragmented by alkaline treatment, and the resulting fragments are used to generate a sequencing library. The positions of 2'-O-methylation are identified as gaps in the sequencing coverage at the 5' ends of the reads.[1]

Detailed Methodology:

  • RNA Fragmentation: Purified total RNA (100-150 ng) is subjected to random alkaline fragmentation by incubation at 96°C in a bicarbonate buffer (pH 9.3) for approximately 12-14 minutes for rRNA.[1][15]

  • End-Repair: The 3' ends of the RNA fragments are dephosphorylated, and the 5' ends are phosphorylated to prepare them for adapter ligation.[1]

  • Library Preparation: 3' and 5' adapters are ligated to the RNA fragments. The NEBNext Small RNA Library Prep Set for Illumina is a commonly used kit for this step.[15]

  • Reverse Transcription and PCR Amplification: The adapter-ligated RNA is reverse transcribed into cDNA, which is then amplified by PCR to generate the sequencing library.[1]

  • Sequencing: The library is sequenced using an Illumina platform (e.g., MiSeq or HiSeq).[1]

  • Data Analysis: Sequencing reads are aligned to a reference genome or transcriptome. The positions of 2'-O-methylation are identified by a significant drop in the number of 5' read ends at the nucleotide immediately following the modified residue.[1]

dot

Caption: Workflow for RiboMeth-Seq.

RT-qPCR for Site-Specific Quantification of 2'-O-Methylation

Quantitative reverse transcription PCR (RT-qPCR) can be adapted to quantify the level of 2'-O-methylation at specific sites, particularly in low-abundance mRNAs.[16][17]

Principle: Reverse transcription is sensitive to the presence of 2'-O-methylation, especially at low dNTP concentrations. The reverse transcriptase tends to pause or dissociate at the modified nucleotide, leading to a lower yield of full-length cDNA.[16] By comparing the amount of cDNA produced under high and low dNTP conditions, the relative level of methylation can be determined.[16]

Detailed Methodology:

  • RNA Extraction: Extract total RNA from cells or tissues of interest.[16]

  • Reverse Transcription: Perform two separate reverse transcription reactions for each RNA sample: one with a high concentration of dNTPs (e.g., 1 mM each) and one with a low concentration of dNTPs (e.g., 2 µM each).[18] Use a gene-specific primer that anneals downstream of the putative 2'-O-methylation site.

  • qPCR: Perform qPCR using primers that amplify a region spanning the putative modification site.[16]

  • Quantification: Calculate the Ct values for both high and low dNTP reactions. The difference in Ct values (ΔCt) between the low and high dNTP conditions is indicative of the level of 2'-O-methylation. A larger ΔCt suggests a higher level of methylation.[19] The relative methylation level can be calculated using the formula: Relative Methylation = 2-ΔCt(low dNTP - high dNTP).

In Vitro Translation Assays

In vitro translation systems are invaluable for directly assessing the impact of 2'-O-methylation on protein synthesis.[20][21]

Principle: A cell-free extract (e.g., rabbit reticulocyte lysate or wheat germ extract) containing all the necessary components for translation is used to translate a synthetic mRNA template with or without a 2'-O-methylated nucleotide at a specific position.[22] The efficiency of translation is then measured by quantifying the amount of protein produced.

Detailed Methodology:

  • Preparation of mRNA templates: Synthesize mRNA templates with and without the desired 2'-O-methylation using in vitro transcription. Modified nucleotides can be incorporated during the transcription reaction.[21]

  • In Vitro Translation Reaction: Set up the in vitro translation reaction by combining the cell-free extract, the mRNA template, amino acids (one of which is typically radiolabeled, e.g., 35S-methionine), and an energy source (ATP and GTP).[22][23]

  • Incubation: Incubate the reaction at the optimal temperature for the specific cell-free system (e.g., 30°C for rabbit reticulocyte lysate).[22]

  • Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. This can be done by:

    • SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE and visualize the radiolabeled protein by autoradiography. The intensity of the band corresponds to the amount of protein synthesized.

    • Luciferase Assay: If the mRNA encodes a reporter protein like luciferase, its activity can be measured using a luminometer.

  • Data Analysis: Compare the amount of protein produced from the modified and unmodified mRNA templates to determine the effect of 2'-O-methylation on translation efficiency.

Cross-Linking and Immunoprecipitation (CLIP-Seq) and RNA Immunoprecipitation (RIP-Seq) for Fibrillarin (FBL)

CLIP-seq and RIP-seq are powerful techniques to identify the RNA targets of RNA-binding proteins like Fibrillarin (FBL), the catalytic subunit of the snoRNP complex responsible for guiding 2'-O-methylation.[24][25]

Principle:

  • CLIP-Seq: Cells are treated with UV light to cross-link proteins to their interacting RNA molecules. The protein of interest (FBL) is then immunoprecipitated, and the associated RNA fragments are sequenced to identify the binding sites at high resolution.[24]

  • RIP-Seq: This method is similar to CLIP-seq but typically does not involve UV cross-linking, relying on the native interaction between the protein and RNA. It is often used to identify the broader population of RNAs associated with a protein.[25]

Detailed Methodology (General Steps):

  • Cross-linking (for CLIP-Seq): Expose cells to UV radiation to induce covalent cross-links between FBL and its target RNAs.[24]

  • Cell Lysis and RNA Fragmentation: Lyse the cells and partially digest the RNA to obtain smaller fragments.

  • Immunoprecipitation: Use an antibody specific to FBL to immunoprecipitate the FBL-RNA complexes.

  • RNA Purification: After stringent washing steps, the RNA is released from the protein (often by proteinase K digestion) and purified.

  • Library Preparation and Sequencing: The purified RNA fragments are converted into a cDNA library and sequenced using high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to the genome to identify the specific RNA molecules and binding sites of FBL.

dot

Caption: General workflow for FBL CLIP-Seq/RIP-Seq.

Therapeutic Potential and Future Directions

The integral role of 2'-O-methylation in various cellular processes makes it an attractive target for therapeutic intervention.

Antiviral Therapies: The reliance of many viruses on 2'-O-methylation to evade the host immune system presents a promising avenue for the development of novel antiviral drugs. Inhibitors of viral 2'-O-methyltransferases could potentially restore the host's ability to recognize and eliminate viral infections.

Cancer Therapeutics: Dysregulation of 2'-O-methylation has been linked to cancer. For example, the overexpression of Fibrillarin is observed in several cancers and is associated with poor prognosis.[1] Targeting the enzymes responsible for 2'-O-methylation could therefore be a viable anti-cancer strategy.

RNA-Based Therapeutics: The inclusion of 2'-O-methylated nucleotides in synthetic mRNA therapeutics, such as mRNA vaccines, is a critical strategy to reduce their immunogenicity and increase their stability, thereby enhancing their efficacy and safety.

Future Research: While significant progress has been made in understanding the functions of 2'-O-methylation, many questions remain. Future research will likely focus on elucidating the complete "2'-O-methylome" in different cell types and disease states, identifying the full complement of "reader" and "eraser" proteins for this modification, and further exploring its role in complex biological processes. The continued development of advanced experimental and computational tools will be crucial for unraveling the intricate regulatory networks governed by this fundamental RNA modification.

References

DMT-OMe-rA(Bz) CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to 5'-O-(4,4'-dimethoxytrityl)-2'-O-methyladenosine(N6-benzoyl) and its phosphoramidite (B1245037) derivative, this document provides essential chemical data, synthesis protocols, and insights into its application for researchers and professionals in drug development.

Core Compound Identification

The compound of interest, often abbreviated as DMT-OMe-rA(Bz), refers to a protected nucleoside crucial for the synthesis of modified RNA. Depending on the specific context of its application, particularly in oligonucleotide synthesis, it can refer to the base nucleoside or its phosphoramidite derivative.

Chemical NameCommon AbbreviationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methyladenosineDMT-2'-OMe-rA(Bz)110764-72-2C39H37N5O7687.74[1][2]
N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methyladenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramiditeDMT-2'-OMe-rA(Bz)-CE Phosphoramidite110782-31-5C48H54N7O8P887.96[3][4]

Physicochemical Properties

The phosphoramidite form is typically supplied as a white to off-white solid and should be stored at 2-8 °C to ensure stability.[5] Purity is generally high, often exceeding 98% as determined by HPLC, with specific limits on water and other potential impurities.[3][5]

Experimental Protocols

Oligonucleotide Synthesis using DMT-2'-OMe-rA(Bz)-CE Phosphoramidite

The primary application of this compound is in the solid-phase synthesis of RNA oligonucleotides. The 2'-O-methyl modification enhances the nuclease resistance and binding affinity of the resulting RNA strand.

Methodology:

  • Support Preparation: The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.

  • DMT Removal (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed using a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Coupling: The DMT-2'-OMe-rA(Bz)-CE Phosphoramidite is activated with an activating agent (e.g., tetrazole) and coupled to the 5'-hydroxyl group of the support-bound nucleoside.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

  • Cycle Repetition: The process of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: Once the desired sequence is synthesized, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the benzoyl group on the adenine (B156593) base) are removed using a deprotection solution, such as aqueous ammonia (B1221849) or a mixture of methylamine (B109427) and ammonia.

  • Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length oligonucleotide from any shorter sequences or impurities.

Below is a workflow diagram illustrating the solid-phase synthesis cycle.

Oligo_Synthesis_Workflow start Start with Support-Bound Nucleoside detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling with DMT-2'-OMe-rA(Bz) Phosphoramidite detritylation->coupling capping 3. Capping (Acetylation) coupling->capping oxidation 4. Oxidation (Iodine Treatment) capping->oxidation next_cycle Repeat for Next Nucleotide oxidation->next_cycle next_cycle->detritylation Add more nucleotides cleavage Final Cleavage & Deprotection next_cycle->cleavage Sequence complete purification Purification (HPLC) cleavage->purification end Final Oligonucleotide purification->end ASO_Mechanism ASO 2'-O-Methylated Antisense Oligonucleotide (ASO) Hybridization ASO-mRNA Hybridization ASO->Hybridization mRNA Target mRNA mRNA->Hybridization RNaseH RNase H Recruitment Hybridization->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Translation_Inhibition Translational Inhibition Cleavage->Translation_Inhibition Protein_Reduction Reduced Protein Expression Translation_Inhibition->Protein_Reduction

References

In-Depth Technical Guide: Physicochemical Properties of DMT-2'-O-Methyl-rA(Bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of N6-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-methyladenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-2'-O-Methyl-rA(Bz) phosphoramidite (B1245037). This document is intended to be a valuable resource for researchers and professionals involved in oligonucleotide synthesis and drug development.

Introduction

DMT-2'-O-Methyl-rA(Bz) phosphoramidite is a critical building block in the chemical synthesis of oligonucleotides. The 2'-O-Methyl modification offers several advantages, including increased nuclease resistance and enhanced binding affinity to complementary RNA strands, making it a valuable component in the development of therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The benzoyl (Bz) group serves as a protecting group for the exocyclic amine of adenosine (B11128) during the synthesis process.

Understanding the solubility and stability of this phosphoramidite is paramount for ensuring high coupling efficiency, minimizing impurities, and achieving high yields of the final oligonucleotide product. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual workflows to aid in the successful application of this reagent.

Solubility Data

The solubility of phosphoramidites is a critical factor for their successful application in automated oligonucleotide synthesis, which predominantly utilizes anhydrous acetonitrile (B52724) as the solvent. While extensive quantitative data for DMT-2'-O-Methyl-rA(Bz) phosphoramidite in a range of organic solvents is not widely published, the available information and general knowledge of similar compounds allow for practical guidance.

Most standard nucleoside phosphoramidites are soluble in acetonitrile at the concentrations typically used in synthesis (0.05 M to 0.1 M). However, more lipophilic or modified phosphoramidites may exhibit lower solubility. For certain amidites, co-solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) may be required to achieve complete dissolution. For instance, the structurally similar DMT-locMeC(bz) Phosphoramidite requires the use of 10-20% dichloromethane as a co-solvent with acetonitrile to prevent crystallization. Another modified phosphoramidite, the C5-propynyl-2'-OMe-U analogue, is noted to be quite insoluble in acetonitrile, and the use of THF as a solvent is recommended.[1]

While specific quantitative solubility data for DMT-2'-O-Methyl-rA(Bz) in common organic solvents remains largely proprietary, a data point for a related compound, DMT-2'-O-MOE-rA(Bz) phosphoramidite, provides a useful reference.

Table 1: Quantitative Solubility of a Structurally Similar Phosphoramidite

CompoundSolventConcentrationMethod
DMT-2'-O-MOE-rA(Bz) phosphoramiditeDMSO200 mg/mL (217.87 mM)Ultrasonic assistance required

It is important to note that solubility can be affected by the purity of the phosphoramidite and the water content of the solvent.

Stability Data

The stability of phosphoramidites is a crucial aspect of their handling and storage, as they are sensitive to both hydrolysis and oxidation. The trivalent phosphorus center is susceptible to reaction with water and air, which can lead to impurities that compromise the integrity of the synthesized oligonucleotides.

General Stability Profile

Nucleoside phosphoramidites are relatively stable when stored as a dry powder under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is commonly recommended). However, in solution, their stability is more limited. The rate of degradation in solution is influenced by several factors, including the specific nucleoside, the protecting groups, the solvent, the presence of water, and the temperature.

For 2'-deoxynucleoside phosphoramidites in acetonitrile, the stability generally decreases in the order T > dC > dA > dG.[2] The 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is particularly susceptible to degradation.[3][4] After five weeks of storage in acetonitrile under an inert atmosphere, the purity of dA(bz) phosphoramidite was found to be reduced by 6%.[2]

A key degradation pathway is hydrolysis, which can be catalyzed by acidic conditions. The addition of a small amount of a non-nucleophilic base, such as triethylamine (B128534) (TEA), to the solvent can help to minimize acid-catalyzed hydrolysis.[2]

Impact of the 2'-O-Methyl Group

The 2'-O-Methyl modification is stable under the standard conditions of oligonucleotide synthesis and deprotection. This modification is known to confer increased resistance of the resulting oligonucleotide to enzymatic degradation by nucleases.

Storage Recommendations

To ensure the integrity of DMT-2'-O-Methyl-rA(Bz) phosphoramidite, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions

FormTemperatureAtmosphereDuration
Solid (Powder)-20°CAnhydrous, Inert Gas (Nitrogen/Argon)Long-term
In Solution (-80°C)-80°CAnhydrous, Inert Gas, Protected from lightUp to 6 months
In Solution (-20°C)-20°CAnhydrous, Inert Gas, Protected from lightUp to 1 month

Experimental Protocols

To ensure the quality of DMT-2'-O-Methyl-rA(Bz) phosphoramidite, regular assessment of its purity and stability is crucial. The following are standard experimental protocols for this purpose.

Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)

Methodology: Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of phosphoramidites and detecting degradation products.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Detection: UV detection at a wavelength suitable for all nucleobases (typically around 260 nm).

  • Sample Preparation: Samples should be prepared at a concentration of approximately 0.1 mg/mL in anhydrous acetonitrile. To minimize on-column degradation, the diluent should contain a small amount of a non-nucleophilic base like triethylamine (TEA).

Data Interpretation: A pure phosphoramidite will typically show two major peaks corresponding to the two diastereomers at the chiral phosphorus center. The appearance of additional peaks is indicative of degradation products such as the H-phosphonate or the oxidized phosphate (B84403) species.

Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)

Methodology: LC-MS is used to identify the chemical nature of impurities and degradation products.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is preferred for accurate mass determination.

  • Sample Preparation: Samples are prepared as for HPLC analysis.

Data Interpretation: The mass-to-charge ratio (m/z) of the observed ions can be used to identify the molecular weights of the parent compound and any impurities, confirming their chemical identity.

Quantitative Purity Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ³¹P NMR is a powerful technique for quantifying the purity of phosphoramidites with respect to phosphorus-containing impurities.

  • Solvent: Samples are typically dissolved in a deuterated solvent such as acetonitrile-d₃ or chloroform-d₃.

  • Chemical Shifts:

    • Phosphoramidites (P(III)): ~149 ppm (two peaks for the diastereomers).

    • H-phosphonates: ~8-10 ppm.

    • Phosphate (P(V)) oxidation product: ~0 ppm.

Data Interpretation: The relative integration of the peaks corresponding to the different phosphorus species provides a quantitative measure of the purity of the phosphoramidite and the extent of hydrolysis and oxidation.

Mandatory Visualizations

Oligonucleotide Synthesis Workflow

The following diagram illustrates the standard phosphoramidite cycle used in automated oligonucleotide synthesis.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of Phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents failure sequences Oxidation->Detritylation Stabilizes linkage end_cycle Repeat Cycle for Next Nucleotide Addition Oxidation->end_cycle start Start with Solid Support-Bound Nucleoside start->Detritylation cleavage Cleavage from Support & Deprotection end_cycle->cleavage After final cycle final_product Purified Oligonucleotide cleavage->final_product Stability_Assessment_Workflow cluster_workflow Phosphoramidite Stability Testing cluster_analytics Analytical Methods SamplePrep Sample Preparation (Anhydrous Acetonitrile +/- TEA) InitialAnalysis Initial Analysis (t=0) SamplePrep->InitialAnalysis Incubation Incubation under Controlled Conditions (e.g., specific temp, humidity) InitialAnalysis->Incubation HPLC RP-HPLC (Purity Assay) InitialAnalysis->HPLC LCMS LC-MS (Impurity ID) InitialAnalysis->LCMS P_NMR 31P NMR (Quantitative Purity) InitialAnalysis->P_NMR TimePoints Time-Point Sampling Incubation->TimePoints FinalAnalysis Final Analysis TimePoints->FinalAnalysis FinalAnalysis->HPLC FinalAnalysis->LCMS FinalAnalysis->P_NMR DataAnalysis Data Analysis (Degradation Kinetics) HPLC->DataAnalysis LCMS->DataAnalysis P_NMR->DataAnalysis

References

The Alchemist's Guide to RNA: An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of phosphoramidite (B1245037) chemistry, the cornerstone of automated solid-phase RNA synthesis. From the fundamental chemical principles to detailed experimental protocols and troubleshooting, this document serves as an essential resource for professionals engaged in the synthesis of RNA for research, diagnostics, and therapeutic development.

Core Principles of Phosphoramidite Chemistry for RNA Synthesis

Solid-phase RNA synthesis using phosphoramidite chemistry is a cyclical process that sequentially adds ribonucleotide units to a growing RNA chain attached to an insoluble solid support.[1] This method is renowned for its high coupling efficiency and adaptability to automation.[] The synthesis cycle for each nucleotide addition consists of four key chemical reactions: deblocking, coupling, capping, and oxidation.[1][3]

A critical distinction in RNA synthesis compared to DNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar.[4][5] This functional group must be protected throughout the synthesis to prevent unwanted side reactions and ensure the formation of the correct 3'-5' phosphodiester linkages.[4][6] The choice of the 2'-hydroxyl protecting group is a crucial factor that significantly influences the overall efficiency and fidelity of RNA synthesis.[5][6]

The Synthesis Cycle: A Step-by-Step Breakdown

The synthesis of an RNA oligonucleotide proceeds in the 3' to 5' direction through the repetitive execution of a four-step cycle for each nucleotide addition.

Synthesis_Cycle Deblocking Step 1: Deblocking (Detritylation) Coupling Step 2: Coupling Deblocking->Coupling Exposes 5'-OH Capping Step 3: Capping Coupling->Capping Forms phosphite (B83602) triester Oxidation Step 4: Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes linkage (to phosphate (B84403) triester)

  • Step 1: Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide attached to the solid support.[7] This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[7] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[8]

  • Step 2: Coupling: The next ribonucleoside phosphoramidite, activated by a catalyst such as 1H-tetrazole or its derivatives, is delivered to the solid support.[][8] The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the exposed 5'-hydroxyl group of the growing RNA chain.[] This reaction forms an unstable trivalent phosphite triester linkage.[1][8]

  • Step 3: Capping: To prevent the formation of deletion mutations (n-1 sequences), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step.[3][8] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[8]

  • Step 4: Oxidation: The newly formed, unstable phosphite triester is oxidized to a more stable pentavalent phosphate triester.[1][8] The most common oxidizing agent is a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[7] This step completes the nucleotide addition cycle, and the process is repeated until the desired RNA sequence is assembled.

The Critical Role of Protecting Groups

The success of RNA synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions at various functional groups on the ribonucleoside phosphoramidites.[6][10]

Protecting_Groups cluster_hydroxyl Hydroxyl Groups cluster_other Other Functional Groups Ribonucleoside Ribonucleoside Phosphoramidite 5_OH 5'-Hydroxyl Ribonucleoside->5_OH Protected by DMT 2_OH 2'-Hydroxyl Ribonucleoside->2_OH Protected by TBDMS, TOM, etc. Base Exocyclic Amine (Base) Ribonucleoside->Base Protected by Acyl groups (Bz, Ac, iBu) Phosphate Phosphate Ribonucleoside->Phosphate Protected by Cyanoethyl

  • 5'-Hydroxyl Group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is stable to the basic conditions used for the removal of other protecting groups but can be selectively removed with a mild acid at the beginning of each synthesis cycle.[7]

  • 2'-Hydroxyl Group: The 2'-hydroxyl group requires a robust protecting group that is stable throughout the entire synthesis and can be removed orthogonally without damaging the RNA chain.[4][5] Common protecting groups for the 2'-hydroxyl include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[5][11] The steric bulk of these groups can influence coupling efficiency.[5]

  • Exocyclic Amines of Nucleobases: The exocyclic amino groups of adenosine (B11128) (A), cytidine (B196190) (C), and guanosine (B1672433) (G) are protected to prevent reactions at these sites.[10] Commonly used protecting groups are acyl-type, such as benzoyl (Bz), acetyl (Ac), or isobutyryl (iBu).[10]

  • Phosphate Group: The phosphoramidite itself is protected with a β-cyanoethyl group, which is stable during the synthesis cycle but can be removed with a mild base during the final deprotection step.[8]

Quantitative Data in RNA Synthesis

The efficiency of each step in the synthesis cycle directly impacts the overall yield and purity of the final RNA product. The following tables summarize key quantitative data related to phosphoramidite chemistry for RNA synthesis.

Table 1: Coupling Efficiency of Phosphoramidites
Phosphoramidite TypeProtecting GroupActivatorCoupling Time (min)Stepwise Coupling Yield (%)Reference(s)
Monomer RNATBDMS1H-Tetrazole12~98[10][12]
Monomer RNATOMETT (0.25 M)6>99[5]
Dimer RNATBDMS/TOMStandardNot Specified≥99[11]
Reverse Direction RNANot SpecifiedNot SpecifiedNot Specified>99[13]
Table 2: Purity of Synthetic RNA with Different Purification Methods
Purification MethodTypical Purity (%)Recommended ForReference(s)
Desalting>70Short primers for basic research[14]
Reverse-Phase (RP) Cartridge75-85Oligos up to 80 bases[15]
Ion-Exchange HPLC (IE-HPLC)80-90Oligos up to 60 bases, larger quantities[15]
Polyacrylamide Gel Electrophoresis (PAGE)93-95Oligos longer than 80 bases[15]
Dual Purification (e.g., PAGE + HPLC)>95Highly sensitive applications[15]
Ion-Pair Reversed-Phase HPLC>99High-purity pharmaceutical-grade RNA[16]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key stages of RNA synthesis, deprotection, and purification.

Protocol for Solid-Phase RNA Synthesis

This protocol outlines the general steps for automated solid-phase RNA synthesis using phosphoramidite chemistry.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.[17]

  • Ribonucleoside phosphoramidites (A, C, G, U) with appropriate protecting groups, dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.[17]

  • Activator solution (e.g., 0.25 M 5-ethylthiotetrazole (ETT) in anhydrous acetonitrile).[5]

  • Deblocking solution (3% trichloroacetic acid in dichloromethane).[7]

  • Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF).

  • Oxidizing solution (0.02 M iodine in THF/pyridine/water).[7]

  • Anhydrous acetonitrile for washing.

  • Automated DNA/RNA synthesizer.

Procedure:

  • Preparation:

    • Dissolve the ribonucleoside phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).[17]

    • Install the reagents on the automated synthesizer according to the manufacturer's instructions.

    • Pack the synthesis column with the CPG solid support.

  • Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:

    • Deblocking: The 5'-DMT group is removed by flushing the column with the deblocking solution. The column is then washed with anhydrous acetonitrile.[7]

    • Coupling: The phosphoramidite and activator solutions are mixed and delivered to the synthesis column. The reaction is allowed to proceed for the optimized coupling time (e.g., 6 minutes for TOM-protected amidites).[5] The column is then washed with anhydrous acetonitrile.

    • Capping: The capping solutions are delivered to the column to block any unreacted 5'-hydroxyl groups. The column is then washed with anhydrous acetonitrile.[8]

    • Oxidation: The oxidizing solution is delivered to the column to convert the phosphite triester to a stable phosphate triester. The column is then washed with anhydrous acetonitrile.[7]

  • Chain Elongation: Repeat the synthesis cycle until the full-length RNA sequence is assembled.

  • Final Deblocking (Optional): The final 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).[7]

Protocol for RNA Cleavage and Deprotection

This protocol describes the cleavage of the synthesized RNA from the solid support and the removal of the protecting groups.

Materials:

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG solid support from the synthesis column to a 1.5 mL screw-cap tube.[19]

    • Add 1 mL of AMA solution to the tube.[18]

    • Incubate the tube at 65 °C for 10 minutes.[21]

    • Cool the tube and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

    • Wash the CPG beads with an appropriate solvent (e.g., ethanol (B145695):acetonitrile:water) and combine the supernatant with the previous collection.[19]

    • Dry the combined solution to a pellet in a Speed-Vac concentrator.[19]

  • 2'-Hydroxyl Deprotection (Desilylation):

    • Prepare the desilylation reagent by combining N-methylpyrrolidinone, triethylamine, and triethylamine trihydrofluoride.[19]

    • Alternatively, for DMT-on purification, a mixture of DMSO, TEA, and TEA·3HF can be used.[20]

    • Resuspend the dried RNA pellet in the desilylation solution.[19]

    • Incubate at 65 °C for 2.5 hours.[20]

    • Cool the reaction mixture.

  • Precipitation:

    • Add 3 M sodium acetate (B1210297) (pH 5.2) and 1-butanol (B46404) to the deprotection mixture.[19]

    • Incubate at -70 °C for at least 1 hour.[19]

    • Centrifuge at high speed to pellet the RNA.

    • Wash the RNA pellet with 70% ethanol and dry.[19]

Protocol for RNA Purification by HPLC

This protocol provides a general method for the purification of synthetic RNA using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).

Materials:

  • HPLC system with a UV detector.

  • Reversed-phase HPLC column suitable for oligonucleotide purification (e.g., C18).

  • Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (TEAA) in water.[22]

  • Mobile Phase B: Acetonitrile.[22]

  • RNase-free water.

  • Sample of deprotected RNA dissolved in RNase-free water.

Procedure:

  • System Preparation:

    • Equilibrate the HPLC system and column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.[22]

  • Sample Injection:

    • Inject the dissolved RNA sample onto the column.

  • Gradient Elution:

    • Apply a linear gradient of increasing Mobile Phase B to elute the RNA. A typical gradient might be from 5% to 50% B over 30 minutes.[22]

  • Fraction Collection:

    • Monitor the elution profile at 260 nm and collect the fractions corresponding to the major peak, which represents the full-length RNA product.[22]

  • Desalting and Lyophilization:

    • Pool the collected fractions.

    • Remove the volatile buffer salts (e.g., TEAA) and acetonitrile by lyophilization.

    • Resuspend the purified RNA in RNase-free water.

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and relationships in phosphoramidite RNA synthesis.

Experimental Workflow for RNA Synthesis and Purification

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage and Deprotection cluster_purification Purification and QC start Start with CPG Support cycle Automated Synthesis Cycle (Deblock, Couple, Cap, Oxidize) start->cycle elongation Chain Elongation cycle->elongation end_synthesis Full-Length Protected RNA on Support elongation->end_synthesis cleavage Cleavage from Support & Base Deprotection (AMA) end_synthesis->cleavage desilylation 2'-OH Deprotection (TEA.3HF) cleavage->desilylation precipitation Precipitation desilylation->precipitation crude_rna Crude RNA Product precipitation->crude_rna purification Purification (HPLC or PAGE) crude_rna->purification qc Quality Control (Mass Spec, HPLC) purification->qc final_product Purified RNA qc->final_product

Logical Relationship of Protecting Groups and Deprotection Steps

Deprotection_Logic cluster_protecting_groups Protecting Groups cluster_deprotection_steps Deprotection Reagents & Conditions Fully_Protected_RNA Fully Protected RNA on Solid Support DMT 5'-DMT Fully_Protected_RNA->DMT Base_Protect Base Protecting Groups (Bz, Ac, iBu) Fully_Protected_RNA->Base_Protect Phosphate_Protect Phosphate Protecting Group (Cyanoethyl) Fully_Protected_RNA->Phosphate_Protect 2_OH_Protect 2'-OH Protecting Group (TBDMS, TOM) Fully_Protected_RNA->2_OH_Protect Acid_Deblock Mild Acid (TCA/DCA) (During Synthesis Cycle) DMT->Acid_Deblock Base_Cleavage Base Cleavage (AMA) (Post-Synthesis) Base_Protect->Base_Cleavage Phosphate_Protect->Base_Cleavage Fluoride_Deprotection Fluoride Source (TEA.3HF) (Post-Synthesis) 2_OH_Protect->Fluoride_Deprotection

Troubleshooting Common Issues in RNA Synthesis

Successful RNA synthesis requires careful attention to detail and anhydrous conditions. Below are some common problems and their potential solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) | | :--- | :--- | :--- | | Low Coupling Efficiency | - Water contamination in reagents or lines- Degraded phosphoramidites or activator- Inappropriate coupling time | - Use anhydrous solvents and reagents- Use fresh phosphoramidites and activator- Optimize coupling time for specific monomers |[23] | | n+1 Peaks in Mass Spectrometry | - Inefficient capping | - Check the activity of capping reagents- Ensure complete delivery of capping solutions | | | Degradation of RNA during Deprotection | - Harsh basic conditions- Prolonged exposure to deprotection reagents | - Use milder deprotection conditions (e.g., AMA)- Optimize deprotection time and temperature | | | Incomplete Deprotection | - Inactive deprotection reagents- Insufficient reaction time or temperature | - Use fresh deprotection reagents- Ensure complete dissolution of the RNA pellet- Optimize deprotection conditions |[18] |

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of RNA using DMT-OMe-rA(Bz)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of ribonucleic acid (RNA) oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. The incorporation of modified nucleotides, such as 2'-O-methylated adenosine (B11128) (2'-OMe-rA), offers enhanced stability against nuclease degradation and improved hybridization properties, making them invaluable for applications like antisense oligonucleotides, siRNA, and CRISPR guide RNAs.[1][] This document provides a detailed protocol for the use of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-O-methyladenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-OMe-rA(Bz)) in automated solid-phase RNA synthesis.

Data Presentation

Table 1: Reagents and Solvents for RNA Synthesis
Reagent/SolventFunctionSupplier (Example)Purity/Grade
DMT-OMe-rA(Bz) PhosphoramiditeMonomer for Adenosine incorporationGlen Research, ChemGenesAnhydrous
Controlled Pore Glass (CPG) SupportSolid support for synthesisGlen Research, Biosearch TechnologiesPre-loaded with desired first nucleoside
Dichloroacetic Acid (DCA) in Dichloromethane (DCM)Detritylation agentMultiple3% (v/v)
5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)ActivatorMultiple0.25 M in Acetonitrile (B52724)
Acetic Anhydride (B1165640)/N-Methylimidazole/PyridineCapping reagentsMultipleStandard synthesis grade
Iodine SolutionOxidizing agentMultiple0.02 M in THF/Pyridine/Water
Anhydrous AcetonitrileSynthesis solventMultipleDNA/RNA synthesis grade
Ammonium Hydroxide/Methylamine (AMA)Cleavage and deprotection solutionMultiple1:1 (v/v)
Triethylamine trihydrofluoride (TEA·3HF) in NMP/DMSO2'-O-silyl deprotection (if applicable)MultipleAnhydrous
Table 2: Typical Performance Metrics for 2'-OMe RNA Synthesis
ParameterTypical ValueReference
Stepwise Coupling Efficiency97-100%[3]
Overall Yield (post-cleavage, deprotection, and purification)30-75%[3]
Recommended Coupling Time (with DCI activator)~15 minutes[4][5]
Purity (post-purification)>85%[6]

Experimental Protocols

Solid-Phase Synthesis Cycle for DMT-OMe-rA(Bz)

This protocol outlines a single coupling cycle on an automated DNA/RNA synthesizer. The cycle is repeated for each nucleotide addition.

  • Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM). The orange color of the cleaved DMT cation can be monitored to determine coupling efficiency.[7][8]

  • Coupling: The DMT-OMe-rA(Bz) phosphoramidite is activated with a 0.25 M solution of Dicyanoimidazole (DCI) in anhydrous acetonitrile and coupled to the free 5'-hydroxyl group of the growing RNA chain. A coupling time of approximately 15 minutes is recommended for 2'-OMe phosphoramidites to ensure high efficiency.[4][5]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. This is achieved by treating the support with a mixture of acetic anhydride and N-methylimidazole.[7][9]

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using a solution of 0.02 M iodine in a mixture of THF, pyridine, and water.[9]

Cleavage and Deprotection
  • Cleavage from Solid Support and Base Deprotection:

    • After the final synthesis cycle, the controlled pore glass (CPG) support is transferred to a screw-cap vial.

    • A solution of Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) is added to the vial.[3]

    • The vial is sealed and heated at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the benzoyl (Bz) and other base-protecting groups.[10]

    • The supernatant containing the crude oligonucleotide is collected.

  • Removal of 2'-O-Protecting Groups (If Applicable):

    • This protocol specifically uses a 2'-OMe monomer, which does not require this deprotection step. If a synthesis involves silyl-protected 2'-hydroxyl groups (e.g., TBDMS), a fluoride-based deprotection step using reagents like Triethylamine trihydrofluoride (TEA·3HF) would be necessary.

Purification of the Synthesized RNA

For many applications, purification of the full-length RNA oligonucleotide from shorter, failure sequences is crucial. DMT-on purification is a highly effective method that utilizes the hydrophobicity of the 5'-DMT group.

  • DMT-on Cartridge Purification:

    • The crude, deprotected RNA solution (with the 5'-DMT group still attached) is loaded onto a reverse-phase purification cartridge.

    • The hydrophobic DMT group causes the full-length oligonucleotide to be retained on the cartridge, while the shorter, "failure" sequences (lacking the DMT group) are washed away.

    • The retained DMT-on oligonucleotide is then treated with a mild acid (e.g., 2% trifluoroacetic acid) to cleave the DMT group.[6]

    • The purified, detritylated RNA is then eluted from the cartridge.

  • Desalting:

    • The purified RNA solution is desalted using methods such as ethanol (B145695) precipitation or size-exclusion chromatography to remove any remaining salts from the synthesis and purification steps.

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with CPG Support detritylation 1. Detritylation (3% DCA in DCM) start->detritylation coupling 2. Coupling (DMT-OMe-rA(Bz) + DCI, ~15 min) detritylation->coupling capping 3. Capping (Acetic Anhydride/NMI) coupling->capping oxidation 4. Oxidation (0.02 M Iodine) capping->oxidation repeat Repeat for each nucleotide oxidation->repeat repeat->detritylation Next cycle cleavage_deprotection 5. Cleavage & Base Deprotection (AMA, 65°C, 15 min) repeat->cleavage_deprotection Final cycle complete purification 6. DMT-on Purification (Reverse-Phase Cartridge) cleavage_deprotection->purification final_product Purified 2'-OMe RNA purification->final_product

Caption: Workflow for solid-phase synthesis of 2'-OMe RNA.

signaling_pathway_application cluster_cell Cellular Environment antisense_oligo 2'-OMe Antisense Oligo (Synthesized RNA) target_mrna Target mRNA antisense_oligo->target_mrna Binds to rnase_h RNase H antisense_oligo->rnase_h Recruits ribosome Ribosome target_mrna->ribosome Translation target_mrna->rnase_h Recruits degraded_mrna Degraded mRNA target_mrna->degraded_mrna protein Target Protein ribosome->protein rnase_h->target_mrna Cleaves no_protein No Protein Synthesis degraded_mrna->no_protein

Caption: Antisense mechanism of 2'-OMe modified RNA.

References

Application Notes and Protocols for the Synthesis of siRNA and miRNA using DMT-OMe-rA(Bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) and microRNAs (miRNAs) are short, non-coding RNA molecules that play a crucial role in gene regulation. Their ability to silence specific genes has made them powerful tools in research and therapeutic development. The chemical synthesis of these oligonucleotides requires high-purity reagents and robust protocols to ensure the final product's efficacy and safety. The 2'-O-Methyl (2'-OMe) modification is a common and critical modification in the synthesis of siRNA and miRNA as it enhances nuclease resistance and improves the stability of the RNA duplex.[]

This document provides detailed application notes and protocols for the use of N-Benzoyl-5'-O-DMT-2'-O-methyladenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, hereafter referred to as DMT-OMe-rA(Bz), in the solid-phase synthesis of siRNA and miRNA.

Key Features of DMT-OMe-rA(Bz) in Oligonucleotide Synthesis

The use of DMT-OMe-rA(Bz) phosphoramidite (B1245037) in conjunction with other 2'-O-methylated phosphoramidites for the synthesis of siRNA and miRNA offers several advantages:

  • Enhanced Stability: The 2'-OMe modification provides significant resistance to degradation by nucleases, increasing the in vivo half-life of the siRNA/miRNA.

  • High Coupling Efficiency: Phosphoramidite chemistry, in general, offers high coupling efficiencies, often exceeding 97-99%, which is critical for the synthesis of high-purity, full-length oligonucleotides.

  • Standard Deprotection: The benzoyl (Bz) protecting group on the adenine (B156593) base is compatible with standard deprotection protocols used in oligonucleotide synthesis.

Quantitative Data Summary

The efficiency of each step in oligonucleotide synthesis is critical for the overall yield and purity of the final product. The following tables summarize key quantitative data related to the use of 2'-O-Methyl phosphoramidites and the deprotection of benzoyl-protected nucleobases.

Table 1: Typical Coupling Efficiencies of 2'-O-Methyl Phosphoramidites

Phosphoramidite TypeActivatorCoupling Time (minutes)Typical Coupling Efficiency (%)
2'-O-Methyl RNA Phosphoramidites5-Ethylthiotetrazole (ETT)5 - 10> 98
2'-O-Methyl RNA PhosphoramiditesDicyanoimidazole (DCI)5 - 10> 98

Table 2: Deprotection Half-life of N-Benzoyl-Deoxyadenosine (dA(Bz)) under Various Conditions

Deprotection ReagentTemperature (°C)Half-life (minutes)
Aqueous Methylamine (40 wt%)Room Temperature5
Ammonium Hydroxide/Ethanol (B145695) (3:1 v/v)Room Temperature85
Ammonium Hydroxide/Methylamine (AMA, 1:1 v/v)65< 10

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis, deprotection, and purification of a 2'-O-methylated siRNA targeting Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[2][3]

Protocol 1: Solid-Phase Synthesis of a 2'-O-Methylated anti-VEGF siRNA

This protocol outlines the automated solid-phase synthesis of a single-stranded RNA molecule using an oligonucleotide synthesizer.

Materials and Reagents:

  • DMT-OMe-rA(Bz) phosphoramidite

  • DMT-OMe-rU, DMT-OMe-rC(Ac), DMT-OMe-rG(iBu) phosphoramidites

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

  • Activator solution: 0.25 M 5-Ethylthiotetrazole (ETT) in Acetonitrile

  • Capping Solution A: Acetic Anhydride/Pyridine/THF

  • Capping Solution B: 16% 1-Methylimidazole in THF

  • Oxidizer solution: 0.02 M Iodine in THF/Pyridine/Water

  • Anhydrous Acetonitrile

Procedure:

  • Synthesizer Preparation: Load the phosphoramidites, solid support, and all necessary reagents onto a compatible automated DNA/RNA synthesizer.

  • Sequence Programming: Enter the desired RNA sequence into the synthesizer's software.

  • Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition, following the steps outlined in the workflow diagram below.

    • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support by treating with the deblocking solution.

    • Coupling: The DMT-OMe-rA(Bz) or other 2'-O-methyl phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution.

  • Final Deblocking: After the final coupling cycle, the terminal DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.

  • Cleavage and Deprotection: Proceed to Protocol 2.

Protocol 2: Cleavage from Solid Support and Deprotection of the Oligonucleotide

Materials and Reagents:

  • Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)

  • Dimethylsulfoxide (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

    • Add 1 mL of AMA solution to the vial.

    • Incubate the vial at 65°C for 15-20 minutes to cleave the oligonucleotide from the support and remove the benzoyl and other base-protecting groups.

    • Cool the vial on ice and transfer the supernatant containing the oligonucleotide to a new tube.

    • Dry the oligonucleotide pellet using a vacuum concentrator.

  • 2'-O-Silyl Group Removal (if applicable for other protecting groups, not the 2'-OMe which is stable):

    • Note: This step is for oligonucleotides synthesized with silyl-based 2'-protecting groups. The 2'-O-Methyl group is stable and does not require this step.

  • Desalting: The crude deprotected oligonucleotide is desalted using a suitable method such as ethanol precipitation or a desalting column.

Protocol 3: Purification and Analysis of the Synthesized siRNA

Materials and Reagents:

  • Nuclease-free water

  • HPLC system with a suitable column (e.g., reversed-phase or ion-exchange)

  • Mobile phases for HPLC (e.g., Triethylammonium acetate (B1210297) (TEAA) and Acetonitrile for reversed-phase)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification by HPLC:

    • Resuspend the desalted oligonucleotide in an appropriate buffer.

    • Purify the full-length oligonucleotide from shorter failure sequences using HPLC. For DMT-on synthesis, the lipophilic DMT group allows for efficient separation by reversed-phase HPLC.

    • Collect the fractions corresponding to the full-length product.

    • If DMT-on purification was performed, treat the collected fraction with an acidic solution (e.g., 80% acetic acid) to remove the DMT group, followed by another desalting step.

  • Analysis by Mass Spectrometry:

    • Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry. The observed molecular weight should match the calculated molecular weight of the desired sequence.

  • Quantification and Annealing:

    • Quantify the purified single-stranded RNA using UV spectrophotometry at 260 nm.

    • To form the double-stranded siRNA, mix equimolar amounts of the sense and antisense strands in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH at pH 7.4, 2 mM magnesium acetate).

    • Heat the mixture to 90°C for 1 minute and then incubate at 37°C for 1 hour.

Visualizations

Solid-Phase RNA Synthesis Workflow

G cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted Chain Termination) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage 5. Cleavage from Solid Support Oxidation->Cleavage Final Cycle Start Start: Solid Support with First Nucleoside (DMT-on) Start->Deblocking Deprotection 6. Base Deprotection (e.g., Benzoyl Removal) Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification End Final Purified siRNA/miRNA Purification->End G cluster_cell Cell siRNA Synthetic 2'-OMe siRNA (anti-VEGF) RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active Passenger Strand Removal VEGF_mRNA VEGF mRNA RISC_active->VEGF_mRNA Target Recognition Cleavage mRNA Cleavage VEGF_mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Translation_Inhibition Inhibition of Translation Cleavage->Translation_Inhibition VEGF_Protein VEGF Protein Translation_Inhibition->VEGF_Protein Reduced Synthesis Angiogenesis Angiogenesis VEGF_Protein->Angiogenesis Reduced Signaling Inhibition Angiogenesis->Inhibition Inhibited

References

Application Notes and Protocols for the Synthesis of Therapeutic Oligonucleotides using DMT-OMe-rA(Bz)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of therapeutic oligonucleotides demands high-fidelity chemical processes and the use of modified nucleotides to enhance stability, binding affinity, and nuclease resistance. Among these, 2'-O-Methyl (2'-OMe) modified ribonucleosides are a cornerstone in the development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The incorporation of 2'-OMe nucleotides, such as 5'-O-Dimethoxytrityl-N6-benzoyl-2'-O-methyladenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-OMe-rA(Bz)), offers significant advantages for therapeutic applications.

The 2'-OMe modification locks the ribose ring in an A-form helical conformation, which increases the thermal stability of the duplex formed with the target RNA.[1][2] This modification also provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases, thereby extending the in vivo half-life of the oligonucleotide therapeutic.[]

This document provides detailed application notes and protocols for the use of DMT-OMe-rA(Bz) in the solid-phase synthesis of therapeutic oligonucleotides.

Data Presentation

Quantitative Impact of 2'-O-Methyl Modification

The incorporation of 2'-O-Methylated nucleotides has a predictable and positive impact on the thermal stability of oligonucleotide duplexes. This enhanced stability is crucial for the efficacy of therapeutic oligonucleotides, as it promotes stronger binding to the target mRNA sequence.

ModificationChange in Melting Temperature (Tm) per ModificationReference
2'-O-Methyl (2'-OMe) RNA/RNA duplex+1.6 to +1.9 °C[1]
2'-O-Methyl (2'-OMe) RNA/DNA duplex+1.4 to +1.8 °C[1]
2'-O-Methyl (2'-OMe) Uridine in a U14/A14 duplex+0.86 °C (average)[4]
2'-Methoxyethyl (MOE)+0.9 to +1.7 °C[5]

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard steps for the automated solid-phase synthesis of a 2'-O-Methylated oligonucleotide using phosphoramidite (B1245037) chemistry on a Controlled Pore Glass (CPG) solid support.

Materials:

  • DMT-OMe-rA(Bz) phosphoramidite and other required phosphoramidites (DMT-OMe-rC(Ac), DMT-OMe-rG(iBu), DMT-OMe-rU)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)

  • Capping solution A (Acetic anhydride/Pyridine/THF)

  • Capping solution B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

Instrumentation:

  • Automated DNA/RNA synthesizer

Protocol:

  • Preparation: Dissolve phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install reagent bottles on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repetitive cycles of deblocking, coupling, capping, and oxidation.

    • Deblocking: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The orange DMT cation released can be quantified spectrophotometrically to monitor coupling efficiency.[6]

    • Coupling: The DMT-OMe-rA(Bz) phosphoramidite, activated by the activator solution, is coupled to the free 5'-hydroxyl group. A coupling time of 3-5 minutes is generally sufficient for 2'-OMe phosphoramidites.[7]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Final Deblocking: After the final coupling cycle, the terminal DMT group can be removed (DMT-off) or left on (DMT-on) for purification purposes.

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_reagents Key Reagents Deblocking Deblocking (DMT Removal) Coupling Coupling (DMT-OMe-rA(Bz) + Activator) Deblocking->Coupling Capping Capping (Acetylation) Coupling->Capping Oxidation Oxidation (Iodine Treatment) Capping->Oxidation Oxidation->Deblocking Phosphoramidite DMT-OMe-rA(Bz) Phosphoramidite->Coupling Support CPG Solid Support Support->Deblocking Start Activator Activator Activator->Coupling

Automated Solid-Phase Oligonucleotide Synthesis Workflow.
Deprotection and Cleavage

This protocol describes the removal of protecting groups from the synthesized oligonucleotide and its cleavage from the solid support.

Materials:

  • Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNA Quenching Buffer

Protocol:

  • Base and Phosphate Deprotection & Cleavage:

    • Transfer the CPG support to a pressure-tight vial.

    • Add AMA solution and heat at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the support and removes the benzoyl (Bz) and cyanoethyl protecting groups.[8]

    • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

  • 2'-O-Methyl Group Stability: The 2'-O-methyl groups are stable under these deprotection conditions.[9]

  • DMT-on Purification (Optional): If the oligonucleotide was synthesized DMT-on, it can be purified by reversed-phase HPLC or using a purification cartridge. The DMT group increases the hydrophobicity, allowing for separation from truncated, DMT-off failure sequences.

  • Final Detritylation (if DMT-on): After purification, the DMT group is removed by treatment with an acidic solution (e.g., 80% acetic acid).

G cluster_deprotection Deprotection & Cleavage Start Synthesized Oligo on CPG AMA_Treatment AMA Treatment (65°C, 10-15 min) Start->AMA_Treatment Cleavage Cleavage from CPG AMA_Treatment->Cleavage Base_Deprotection Base (Bz) Deprotection AMA_Treatment->Base_Deprotection Phosphate_Deprotection Phosphate (CE) Deprotection AMA_Treatment->Phosphate_Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification Base_Deprotection->Purification Phosphate_Deprotection->Purification Final_Product Purified 2'-OMe Oligonucleotide Purification->Final_Product

Post-Synthesis Deprotection and Purification Workflow.
Purification and Analysis

Materials:

  • Denaturing polyacrylamide gel electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC) system

  • Appropriate buffers and solvents

Protocol:

  • Purification: The crude oligonucleotide can be purified by denaturing PAGE, which separates based on size, or by HPLC (ion-exchange or reversed-phase), which separates based on charge and hydrophobicity, respectively.

  • Analysis: The purity and identity of the final product should be confirmed by methods such as:

    • HPLC: To assess purity.

    • Mass Spectrometry (MALDI-TOF or ESI): To confirm the molecular weight.

    • UV Spectrophotometry: To quantify the oligonucleotide concentration.

Application in Therapeutic Oligonucleotides: Antisense Inhibition of Bcl-2

A prominent application of 2'-O-Methylated oligonucleotides is in antisense therapy. ASOs are designed to be complementary to a specific mRNA sequence, leading to the downregulation of the corresponding protein. A key target in cancer therapy is the anti-apoptotic protein Bcl-2.

Mechanism of Action:

An antisense oligonucleotide containing 2'-O-Methyl modifications can be designed to bind to the mRNA of Bcl-2. For RNase H-mediated degradation, a "gapmer" design is often employed. This consists of a central block of DNA or phosphorothioate (B77711) DNA nucleotides, which is a substrate for RNase H, flanked by 2'-O-Methylated RNA nucleotides that provide nuclease resistance and increased binding affinity.[10][11]

  • The ASO enters the cell.

  • The ASO binds to the complementary sequence on the Bcl-2 mRNA.

  • The DNA/RNA hybrid in the central "gap" is recognized by the enzyme RNase H.

  • RNase H cleaves the Bcl-2 mRNA.

  • The degraded mRNA cannot be translated into the Bcl-2 protein.

  • The reduction in Bcl-2 protein levels promotes apoptosis in cancer cells.

G cluster_pathway Antisense Inhibition of Bcl-2 Signaling ASO 2'-OMe ASO (Gapmer Design) Hybrid ASO/mRNA Hybrid ASO->Hybrid Binding Bcl2_mRNA Bcl-2 mRNA Bcl2_mRNA->Hybrid Translation Translation Bcl2_mRNA->Translation Degradation mRNA Degradation Hybrid->Degradation RNase H Cleavage RNaseH RNase H RNaseH->Degradation Degradation->Translation Inhibition Bcl2_Protein Bcl-2 Protein Translation->Bcl2_Protein Apoptosis Apoptosis Bcl2_Protein->Apoptosis Inhibition

Mechanism of Action for a Bcl-2 Targeting Antisense Oligonucleotide.

References

Deprotection Strategies for Oligonucleotides Containing DMT-OMe-rA(Bz): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. 2'-O-Methyl (2'-OMe) RNA modifications are particularly valuable as they confer increased nuclease resistance and enhanced binding affinity to complementary RNA strands, making them ideal for antisense, siRNA, and aptamer applications. The N6-benzoyl (Bz) protected adenosine (B11128) phosphoramidite (B1245037), DMT-OMe-rA(Bz), is a commonly used building block in the synthesis of these modified oligonucleotides.

Successful synthesis culminates in a critical deprotection step to remove all protecting groups from the nucleobases, phosphate (B84403) backbone, and the 5'-terminus, yielding a biologically active oligonucleotide. This document provides detailed application notes and protocols for the efficient deprotection of oligonucleotides containing DMT-OMe-rA(Bz).

Deprotection Chemistry Overview

The deprotection of oligonucleotides synthesized using DMT-OMe-rA(Bz) involves a multi-step process targeting three main protecting groups:

  • 5'-DMT (Dimethoxytrityl) group: An acid-labile group that protects the 5'-hydroxyl. It is typically removed at the end of the synthesis or purification process.

  • Cyanoethyl groups: Protecting the phosphate backbone, these are removed by β-elimination under basic conditions.

  • N6-Benzoyl (Bz) group: An amide protecting group on the adenine (B156593) base that is removed by hydrolysis under basic conditions.

The 2'-O-Methyl group itself is stable under standard deprotection conditions used for DNA and RNA synthesis.[1] The primary challenge in deprotecting oligonucleotides containing Bz-A is ensuring the complete and efficient removal of the benzoyl group without causing degradation of the oligonucleotide.

Deprotection Strategies and Considerations

Two primary strategies are commonly employed for the deprotection of oligonucleotides containing Bz-protected nucleobases: a standard ammonium (B1175870) hydroxide-based method and a faster protocol utilizing a mixture of ammonium hydroxide (B78521) and methylamine (B109427) (AMA).

Key Considerations:

  • Compatibility with other bases: When using AMA, it is crucial to use acetyl-protected cytosine (Ac-C) to prevent transamination of benzoyl-protected cytosine (Bz-C).[1][2][3][4]

  • Presence of sensitive modifications: If the oligonucleotide contains other base-labile modifications or dyes, milder deprotection conditions may be necessary.

  • Final application: The required purity of the final oligonucleotide will influence the choice of deprotection and subsequent purification methods.

The following diagram illustrates the general workflow for oligonucleotide deprotection.

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification & Final Product Synthesized_Oligo Oligonucleotide on Solid Support (DMT-on, Protected Bases) Cleavage Cleavage from Support & Phosphate Deprotection Synthesized_Oligo->Cleavage Deprotection Reagent (e.g., NH4OH or AMA) Base_Deprotection Base Deprotection (Removal of Bz group) Cleavage->Base_Deprotection Continued Incubation Purification Purification (e.g., HPLC, Cartridge) Base_Deprotection->Purification Crude Oligonucleotide Final_Oligo Purified, Deprotected Oligonucleotide Purification->Final_Oligo

Caption: General workflow for oligonucleotide deprotection.

Quantitative Data Summary

The choice of deprotection reagent and conditions significantly impacts the time required for complete deprotection. The following tables provide a summary of typical deprotection times for the benzoyl protecting group on adenosine.

Table 1: Deprotection Conditions with Ammonium Hydroxide

Protecting GroupReagentTemperature (°C)Time
N6-Benzoyl-Adenine (Bz-A)Concentrated Ammonium Hydroxide558-16 hours
N6-Benzoyl-Adenine (Bz-A)Concentrated Ammonium Hydroxide654-8 hours

Table 2: Deprotection Conditions with Ammonium Hydroxide/Methylamine (AMA)

Protecting GroupReagentTemperature (°C)Time
N6-Benzoyl-Adenine (Bz-A)AMA (1:1, v/v)6510-15 minutes
N6-Benzoyl-Adenine (Bz-A)AMA (1:1, v/v)Room Temperature~2 hours

Note: These times are approximate and may vary depending on the specific oligonucleotide sequence, length, and other modifications present.

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide

This protocol is a reliable method for the deprotection of oligonucleotides containing DMT-OMe-rA(Bz) and is suitable when speed is not the primary concern or when the oligonucleotide contains modifications incompatible with AMA.

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., CPG) in a synthesis column.

  • Concentrated ammonium hydroxide (28-30%).

  • Screw-cap, pressure-resistant vials.

  • Heating block or oven.

  • SpeedVac or lyophilizer.

  • Nuclease-free water.

Procedure:

  • Cleavage from Support:

    • Carefully transfer the solid support from the synthesis column to a screw-cap vial.

    • Add 1.0 mL of concentrated ammonium hydroxide to the vial.

    • Seal the vial tightly.

    • Incubate at room temperature for 1-2 hours to ensure complete cleavage of the oligonucleotide from the solid support.

  • Base Deprotection:

    • Transfer the vial to a heating block or oven set to 55°C.

    • Incubate for 8-16 hours to ensure complete removal of the benzoyl protecting groups. Alternatively, incubate at 65°C for 4-8 hours.

  • Evaporation:

    • After incubation, allow the vial to cool to room temperature.

    • Carefully open the vial in a fume hood.

    • Transfer the ammonium hydroxide solution containing the crude oligonucleotide to a microcentrifuge tube, leaving the solid support behind.

    • Evaporate the ammonium hydroxide to dryness using a SpeedVac or by lyophilization.

  • Resuspension:

    • Resuspend the dried oligonucleotide pellet in an appropriate volume of nuclease-free water or a suitable buffer for purification or direct use.

Protocol 2: "UltraFAST" Deprotection with Ammonium Hydroxide/Methylamine (AMA)

This protocol is significantly faster and is ideal for high-throughput applications. It is critical to ensure that any cytosine bases in the sequence were incorporated using Ac-dC phosphoramidite to avoid side reactions. [1][2][3][4]

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., CPG) in a synthesis column.

  • AMA solution: a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Prepare fresh.

  • Screw-cap, pressure-resistant vials.

  • Heating block.

  • SpeedVac or lyophilizer.

  • Nuclease-free water.

Procedure:

  • Cleavage and Deprotection:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add 1.0 mL of freshly prepared AMA solution to the vial.

    • Seal the vial tightly.

    • Incubate at 65°C for 10-15 minutes.[2] This single incubation step achieves both cleavage from the support and complete base deprotection.

  • Evaporation:

    • Allow the vial to cool to room temperature.

    • Carefully open the vial in a fume hood.

    • Transfer the AMA solution containing the crude oligonucleotide to a microcentrifuge tube.

    • Evaporate the AMA solution to dryness using a SpeedVac.

  • Resuspension:

    • Resuspend the dried oligonucleotide pellet in an appropriate volume of nuclease-free water or buffer for subsequent purification.

The following diagram illustrates the decision-making process for choosing a deprotection strategy.

Deprotection_Decision_Tree Start Start: Oligo with DMT-OMe-rA(Bz) Check_Cytosine Cytosine present? Start->Check_Cytosine Cytosine_Protecting_Group What is the C protecting group? Check_Cytosine->Cytosine_Protecting_Group Yes Check_Speed Is speed critical? Check_Cytosine->Check_Speed No Use_Ac_C Use Ac-C for synthesis Cytosine_Protecting_Group->Use_Ac_C Recommendation Use_AMA Use AMA Protocol (65°C, 10-15 min) Cytosine_Protecting_Group->Use_AMA Ac-C Use_NH4OH Use Ammonium Hydroxide Protocol (55°C, 8-16h) Cytosine_Protecting_Group->Use_NH4OH Bz-C Check_Speed->Use_AMA Yes Check_Speed->Use_NH4OH No

References

Application Notes and Protocols: DMT-OMe-rA(Bz) in the Preparation of RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5'-O-Dimethoxytrityl-2'-O-methyl-N6-benzoyl-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-OMe-rA(Bz)) in the synthesis of 2'-O-Methyl (2'-OMe) RNA probes. These probes offer significant advantages for a variety of molecular biology and drug development applications, including in situ hybridization (ISH), Northern blotting, and antisense oligonucleotide (ASO) development.

Introduction to 2'-O-Methyl RNA Probes

The incorporation of 2'-O-methyl modified nucleotides, such as those derived from DMT-OMe-rA(Bz), into RNA probes confers several beneficial properties. The methyl group at the 2' position of the ribose sugar enhances the stability of the RNA probe against nuclease degradation, leading to a longer half-life in cellular environments. Furthermore, 2'-OMe modifications increase the thermal stability of RNA-RNA and RNA-DNA duplexes, resulting in higher affinity for target sequences and improved specificity. These characteristics make 2'-OMe RNA probes superior tools for the sensitive and specific detection of RNA targets.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the synthesis and performance of 2'-O-Methyl RNA probes. It is important to note that specific results may vary depending on the synthesizer, reagents, and the sequence of the oligonucleotide.

Table 1: Synthesis Performance of 2'-O-Methyl RNA Phosphoramidites

ParameterTypical ValueNotes
Coupling Efficiency >98%Performed on an automated solid-phase synthesizer. This is a critical parameter for obtaining high-yield, full-length probes.
Overall Yield (20-mer) 10-30 ODUnpurified yield from a 1 µmol synthesis scale. Yield is sequence-dependent.
Purity (HPLC) >85%After purification. Purity can be further improved with additional purification steps if required.

Table 2: Hybridization Performance of 2'-O-Methyl RNA Probes vs. DNA Probes

Parameter2'-O-Methyl RNA ProbeDNA Probe
Melting Temperature (Tm) vs. RNA Target HigherLower
Nuclease Resistance HighLow
Binding Affinity (Kd) to RNA Target Lower (Higher Affinity)Higher (Lower Affinity)
Mismatch Discrimination HighModerate

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of 2'-O-Methyl RNA Probes

This protocol outlines the general steps for synthesizing a 2'-O-Methyl RNA probe on an automated DNA/RNA synthesizer using phosphoramidite chemistry.

Materials:

  • DMT-OMe-rA(Bz) phosphoramidite

  • Other 2'-O-Methyl RNA phosphoramidites (C, G, U) with appropriate protecting groups

  • Solid support (e.g., CPG) pre-loaded with the first nucleoside

  • Activator solution (e.g., 0.25 M DCI or 0.45 M Tetrazole in Acetonitrile)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Capping solutions (Cap A and Cap B)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Acetonitrile (anhydrous, synthesis grade)

  • Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)

Procedure:

  • Synthesizer Preparation: Ensure the DNA/RNA synthesizer is clean, and all reagent bottles are filled with fresh solutions.

  • Sequence Programming: Program the desired RNA probe sequence into the synthesizer software.

  • Synthesis Cycle: The automated synthesis proceeds in a series of cycles for each nucleotide addition:

    • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the growing chain by the deblocking solution.

    • Coupling: The DMT-OMe-rA(Bz) phosphoramidite (or other phosphoramidite) is activated by the activator solution and couples to the free 5'-hydroxyl group. A coupling time of 2-5 minutes is typically sufficient.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Final Deblocking: After the final coupling cycle, the terminal DMT group is typically left on for purification (DMT-on).

  • Cleavage and Deprotection:

    • Transfer the solid support to a vial.

    • Add the cleavage and deprotection solution (e.g., AMA) and incubate at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the bases and the phosphate backbone. The benzoyl (Bz) group on adenine (B156593) is removed during this step.

  • Purification: The crude RNA probe is purified by HPLC or other chromatographic methods.

  • Quantification and Quality Control: The concentration of the purified probe is determined by UV spectroscopy at 260 nm. The purity is assessed by HPLC or gel electrophoresis.

Protocol 2: In Situ Hybridization (ISH) with a 2'-O-Methyl RNA Probe for mRNA Detection

This protocol provides a general guideline for using a fluorescently labeled 2'-O-Methyl RNA probe to detect a specific mRNA, such as NF-κB mRNA, in fixed cells.

Materials:

  • Fluorescently labeled 2'-O-Methyl RNA probe (e.g., with Cy3 or Cy5)

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization buffer (e.g., 40% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • Wash buffers (e.g., 2x SSC, 0.1x SSC)

  • DAPI solution for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Pre-hybridization: Wash the cells with PBS and then incubate with hybridization buffer for 1 hour at 37°C to block non-specific binding sites.

  • Hybridization: Dilute the fluorescently labeled 2'-O-Methyl RNA probe in hybridization buffer to a final concentration of 1-5 ng/µL. Apply the probe solution to the cells and incubate overnight at 37°C in a humidified chamber.

  • Washing:

    • Wash the cells twice with 2x SSC at 37°C for 15 minutes each.

    • Wash once with 0.1x SSC at 37°C for 15 minutes.

  • Counterstaining: Stain the cell nuclei with DAPI solution for 5 minutes at room temperature.

  • Mounting and Imaging: Mount the coverslips on microscope slides using mounting medium and visualize the fluorescent signal using a fluorescence microscope. The specific localization of the fluorescent signal indicates the presence and location of the target mRNA.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Solid_Phase_RNA_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle (Repeated for each nucleotide) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (DMT-OMe-rA(Bz) + Activator) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted ends) Coupling->Capping Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage 5. Cleavage & Deprotection (AMA Treatment) Oxidation->Cleavage Final Cycle Start Start: Solid Support with first nucleoside Start->Deblocking Purification 6. Purification (HPLC) Cleavage->Purification Final_Probe Final 2'-O-Methyl RNA Probe Purification->Final_Probe

Caption: Workflow for automated solid-phase synthesis of 2'-O-Methyl RNA probes.

ISH_Workflow Cell_Fixation 1. Cell Fixation (PFA) Permeabilization 2. Permeabilization (Triton X-100) Cell_Fixation->Permeabilization Hybridization 3. Hybridization (Fluorescent 2'-OMe Probe) Permeabilization->Hybridization Washing 4. Washing (SSC Buffers) Hybridization->Washing Imaging 5. Imaging (Fluorescence Microscopy) Washing->Imaging

Caption: Experimental workflow for in situ hybridization using a fluorescent 2'-O-Methyl RNA probe.

Signaling_Pathway_Application cluster_cell Cellular Context NFkB_mRNA NF-κB mRNA Hybridization Hybridization NFkB_mRNA->Hybridization NFkB_Protein NF-κB Protein NFkB_mRNA->NFkB_Protein Translation Probe 2'-O-Me RNA Probe (Fluorescently Labeled) Probe->Hybridization Imaging Fluorescence Signal (mRNA Localization & Abundance) Hybridization->Imaging Detection & Quantification Signaling_Response Downstream Signaling Events NFkB_Protein->Signaling_Response Activation

Caption: Application of 2'-O-Methyl RNA probes in studying the NF-κB signaling pathway.

Application Notes and Protocols for the Purification of Synthetic RNA containing DMT-OMe-rA(Bz) via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified ribonucleic acids (RNA) is a cornerstone of modern molecular biology and therapeutic development. Modifications such as 2'-O-methylation (2'-OMe) are introduced to enhance nuclease resistance and improve the pharmacokinetic properties of RNA-based drugs. The use of the 5'-dimethoxytrityl (DMT) group as a purification handle ("DMT-on") is a widely adopted strategy for the efficient purification of full-length synthetic oligonucleotides from shorter failure sequences. This document provides a detailed protocol for the purification of synthetic RNA incorporating the 2'-O-methyladenosine (Bz) phosphoramidite, DMT-OMe-rA(Bz), using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).

The benzoyl (Bz) group is a standard protecting group for the exocyclic amine of adenosine. Its removal, along with other base-protecting groups and the 2'-hydroxyl protecting groups (if present on other bases), is a critical step prior to final purification. The DMT-on strategy leverages the significant hydrophobicity of the DMT group to achieve high-resolution separation of the desired full-length product from truncated sequences that lack the DMT group.

Experimental Overview

The overall workflow for the synthesis and purification of RNA containing DMT-OMe-rA(Bz) is depicted below. It involves solid-phase synthesis, cleavage and deprotection, and a final purification step using IP-RP-HPLC.

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification Synthesis Automated Solid-Phase RNA Synthesis (DMT-on) Cleavage Cleavage from Solid Support & Base Deprotection (e.g., AMA) Synthesis->Cleavage Crude Oligonucleotide Desilylation 2'-OH Desilylation (if applicable, e.g., TEA.3HF) Cleavage->Desilylation HPLCPurification DMT-on IP-RP-HPLC Purification Desilylation->HPLCPurification DMT-on RNA Detritylation Post-Purification Detritylation HPLCPurification->Detritylation FinalPurification Final Desalting Detritylation->FinalPurification Analysis QC Analysis (LC-MS, PAGE) FinalPurification->Analysis Pure RNA

Figure 1. Experimental workflow for the synthesis and purification of modified RNA.

Detailed Protocols

Cleavage and Base Deprotection

This protocol describes the cleavage of the synthesized RNA from the solid support and the removal of the base-protecting groups, including the benzoyl (Bz) group from adenosine. This procedure is designed to keep the 5'-DMT group intact for subsequent HPLC purification.

Materials:

  • Ammonia/Methylamine solution (AMA), 1:1 (v/v) mixture of concentrated ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine.

  • Sterile, RNase-free microcentrifuge tubes.

  • Heating block or oven.

  • SpeedVac concentrator.

Procedure:

  • Transfer the solid support containing the synthesized RNA to a 2 mL screw-cap microcentrifuge tube.

  • Add 1 mL of AMA solution to the solid support.

  • Seal the tube tightly and vortex briefly to ensure the support is fully suspended.

  • Incubate the tube at 65°C for 15 minutes. This step cleaves the RNA from the support and removes the base protecting groups.

  • Allow the tube to cool to room temperature.

  • Centrifuge the tube briefly to pellet the solid support.

  • Carefully transfer the supernatant containing the cleaved and deprotected RNA to a new sterile microcentrifuge tube.

  • Wash the solid support with 0.5 mL of RNase-free water, vortex, centrifuge, and combine the supernatant with the solution from step 7.

  • Dry the combined supernatant in a SpeedVac concentrator. To avoid the loss of the DMT group, do not heat the sample during evaporation. Evaporation can also be performed using a stream of nitrogen gas.[1][2]

2'-Hydroxyl Deprotection (if applicable)

If other nucleotides in the sequence contain 2'-hydroxyl protecting groups (e.g., TBDMS), a separate desilylation step is required. For RNA synthesized exclusively with 2'-OMe monomers, this step can be omitted.

Materials:

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Triethylamine (TEA).

  • Triethylamine trihydrofluoride (TEA·3HF).

  • Heating block.

Procedure:

  • Resuspend the dried RNA pellet from the previous step in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to fully dissolve the pellet.[2]

  • Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[2]

  • Add 75 µL of TEA·3HF to the solution, mix gently, and incubate at 65°C for 2.5 hours.[2]

  • After incubation, cool the reaction mixture on ice.

DMT-on Ion-Pair Reversed-Phase HPLC Purification

This protocol outlines the purification of the DMT-on RNA oligonucleotide using IP-RP-HPLC. The hydrophobic DMT group allows for excellent separation of the full-length product from shorter, "failure" sequences.

Instrumentation and Materials:

  • HPLC system with a UV detector and fraction collector.

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: 100% Acetonitrile.

  • RNase-free water.

  • 0.22 µm filters.

HPLC Conditions:

ParameterCondition
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1 M TEAA, pH 7.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 50-60°C
Detection UV at 260 nm
Gradient 5-30% B over 30 minutes (example, may need optimization)

Procedure:

  • Prepare the mobile phases and filter them through a 0.22 µm membrane.

  • Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.

  • After the 2'-hydroxyl deprotection step, if performed, quench the reaction by adding 1.75 mL of RNA Quenching Buffer (commercially available or a suitable alternative). If desilylation was not required, resuspend the dried RNA pellet in 200-500 µL of Mobile Phase A.

  • Inject the sample onto the HPLC column.

  • Run the gradient program. The DMT-on RNA will be the most retained peak due to the hydrophobicity of the DMT group.

  • Collect fractions corresponding to the major, late-eluting peak.

  • Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

  • Pool the fractions containing the pure DMT-on RNA.

  • Evaporate the solvent from the pooled fractions using a SpeedVac concentrator.

Post-Purification Detritylation and Desalting

After purification, the DMT group must be removed to yield the final, biologically active RNA.

Materials:

  • 80% Acetic Acid in water.

  • 3 M Sodium Acetate, pH 5.2.

  • Cold ethanol (B145695) (100%).

  • 70% Ethanol in RNase-free water.

Procedure:

  • Resuspend the dried, purified DMT-on RNA in 100 µL of RNase-free water.

  • Add 400 µL of 80% acetic acid and let the reaction proceed at room temperature for 15-30 minutes. The appearance of an orange color indicates the release of the DMT cation.

  • Immediately add 50 µL of 3 M Sodium Acetate to neutralize the acid.

  • Add 1.5 mL of cold 100% ethanol to precipitate the RNA.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet the RNA.

  • Carefully decant the supernatant.

  • Wash the pellet with 1 mL of cold 70% ethanol.

  • Centrifuge again for 15 minutes, decant the supernatant, and air-dry the pellet.

  • Resuspend the pure, detritylated RNA in an appropriate RNase-free buffer or water.

Data Presentation

The following tables provide representative data for the purification of a 25-mer RNA containing a single DMT-OMe-rA(Bz) modification.

Table 1: HPLC Purification Summary

Sample IDCrude Purity (% Area at 260 nm)Post-HPLC Purity (% Area at 260 nm)Yield (OD260)
RNA-25mer-168.598.245.3
RNA-25mer-271.299.148.1
RNA-25mer-365.997.842.7

Table 2: Mass Spectrometry Analysis

Sample IDExpected Mass (Da)Observed Mass (Da)
RNA-25mer-17954.87955.1
RNA-25mer-27954.87954.9
RNA-25mer-37954.87955.3

Logical Relationships and Workflows

The logical flow of the purification process is critical for achieving high-purity RNA. The following diagram illustrates the decision-making process based on the presence of the DMT group.

logical_flow Start Start: Crude Deprotected RNA CheckDMT DMT-on? Start->CheckDMT RPHPLC Ion-Pair Reversed-Phase HPLC CheckDMT->RPHPLC Yes AEXHPLC Anion-Exchange HPLC CheckDMT->AEXHPLC No DMT_on_Path Yes DMT_off_Path No CollectFractions Collect Full-Length Product Fractions RPHPLC->CollectFractions AEXHPLC->CollectFractions Detritylation Detritylation CollectFractions->Detritylation If DMT-on Desalting Desalting CollectFractions->Desalting If DMT-off Detritylation->Desalting End End: Pure RNA Desalting->End

Figure 2. Decision-making workflow for RNA purification.

Conclusion

The protocol described provides a robust and reliable method for the purification of synthetic RNA containing DMT-OMe-rA(Bz). The DMT-on IP-RP-HPLC strategy is highly effective for separating the full-length product from failure sequences, resulting in high-purity RNA suitable for a wide range of research and therapeutic applications. Careful optimization of the HPLC gradient may be necessary depending on the length and sequence of the RNA oligonucleotide.

References

Troubleshooting & Optimization

Technical Support Center: Low Coupling Efficiency with DMT-OMe-rA(Bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low coupling efficiency during the synthesis of RNA oligonucleotides using DMT-OMe-rA(Bz) phosphoramidite (B1245037).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency with DMT-OMe-rA(Bz) phosphoramidite?

A1: The primary reason for low coupling efficiency with DMT-OMe-rA(Bz) phosphoramidite is steric hindrance . The bulky 2'-O-methyl (2'-OMe) group on the ribose sugar, combined with the N6-benzoyl (Bz) protecting group on the adenosine (B11128) base, creates a sterically crowded environment around the 3'-phosphoramidite moiety. This bulkiness can physically impede the phosphoramidite's approach to the 5'-hydroxyl group of the growing RNA chain, slowing down the coupling reaction and reducing its efficiency.

Q2: Besides steric hindrance, what are other common causes of poor coupling efficiency in RNA synthesis?

A2: Several factors can contribute to low coupling efficiency:

  • Reagent Quality: The purity and integrity of the phosphoramidites, activator, and solvents are critical. Degradation due to moisture or improper storage is a frequent cause of failure.[]

  • Moisture Contamination: All reagents and the synthesizer's fluidics must be anhydrous, as water will rapidly deactivate the phosphoramidite.[2]

  • Suboptimal Activator: The choice and concentration of the activator are crucial for the efficient protonation of the phosphoramidite.[]

  • Insufficient Coupling Time: Sterically hindered phosphoramidites, such as 2'-O-Me derivatives, require longer reaction times to achieve high coupling efficiencies.[]

  • Secondary Structure: The formation of secondary structures like hairpins or G-quadruplexes in the growing RNA chain can block the 5'-hydroxyl group, preventing coupling.[]

  • Synthesizer and Fluidics Issues: Leaks, blockages, or improper calibration of the oligonucleotide synthesizer can lead to incorrect reagent delivery.

Troubleshooting Guide

If you are experiencing low coupling efficiency specifically with DMT-OMe-rA(Bz) phosphoramidite, follow this systematic troubleshooting approach.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_params Synthesis Parameter Optimization cluster_analysis Product Analysis start Low Coupling Efficiency Observed (e.g., low trityl signal) reagent_check Step 1: Verify Reagent Integrity start->reagent_check synthesis_params Step 2: Optimize Synthesis Parameters reagent_check->synthesis_params Reagents OK amidite_quality Check Phosphoramidite Freshness and Perform ³¹P NMR (Protocol 2) sequence_eval Step 3: Evaluate Oligonucleotide Sequence synthesis_params->sequence_eval Parameters Optimized coupling_time Increase Coupling Time (start with 10-15 min) instrument_check Step 4: Check Synthesizer Performance sequence_eval->instrument_check No Obvious Sequence Issues analysis Step 5: Analyze Crude Product instrument_check->analysis Instrument OK resolution Problem Resolved analysis->resolution hplc_analysis Perform HPLC Analysis of Crude Oligo (Protocol 3) activator_quality Use Fresh, Anhydrous, and Potent Activator (e.g., DCI) solvent_quality Ensure Anhydrous Acetonitrile (B52724) (<30 ppm water) activator_choice Switch to a More Potent Activator (e.g., ETT, DCI, BTT)

Figure 1: A logical workflow for troubleshooting low coupling efficiency.

Quantitative Data Summary

The choice of activator and the duration of the coupling step significantly impact the efficiency of incorporating sterically hindered phosphoramidites like DMT-OMe-rA(Bz). While exact efficiencies are sequence-dependent, the following table provides recommended starting conditions.

ActivatorTypical ConcentrationpKaRelative Reactivity for 2'-O-Me AmiditesRecommended Starting Coupling Time
1H-Tetrazole0.45 M4.8Standard12-15 minutes
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M - 0.75 M4.3High8-12 minutes
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M5.2Very High5-10 minutes
5-Benzylthio-1H-tetrazole (BTT)0.25 M~4.0Very High5-10 minutes

Data compiled from publicly available information.[3][4]

Experimental Protocols

Protocol 1: Real-Time Coupling Efficiency Monitoring via Trityl Cation Analysis

Objective: To quantitatively assess the stepwise coupling efficiency during the synthesis.

Methodology:

  • Setup: Ensure the oligonucleotide synthesizer is equipped with an in-line UV-Vis detector (trityl monitor) set to measure absorbance at approximately 495 nm.[3]

  • Synthesis Initiation: Begin the automated synthesis protocol.

  • Data Collection: During each detritylation step, the acid cleaves the DMT group, releasing a colored trityl cation. The synthesizer's software records the absorbance peak for each cycle.

  • Analysis: The integrated peak area is proportional to the amount of DMT cation released. A stable, high absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance after the coupling of DMT-OMe-rA(Bz) confirms a failure in that specific step.[3]

Oligo_Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Amidite Addition) Detritylation->Coupling Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Next Cycle

Figure 2: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Protocol 2: ³¹P NMR Spectroscopy for Phosphoramidite Quality Control

Objective: To assess the purity of the DMT-OMe-rA(Bz) phosphoramidite and detect the presence of inactive degradation products.

Materials:

  • DMT-OMe-rA(Bz) phosphoramidite sample (5-10 mg)

  • Anhydrous deuterated acetonitrile (CD₃CN) or chloroform (B151607) (CDCl₃)

  • NMR tube with a cap

  • NMR spectrometer

Procedure:

  • Under an inert atmosphere (e.g., in a glove box), dissolve the phosphoramidite sample in the deuterated solvent in the NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum. A reference standard such as triphenyl phosphate (B84403) can be used for quantification.

  • Data Interpretation:

    • A pure phosphoramidite will exhibit a major signal (or a pair of signals for diastereomers) in the characteristic P(III) region, typically between 148 ppm and 152 ppm.

    • The presence of signals in the P(V) region, from approximately -10 ppm to 50 ppm, indicates hydrolysis to H-phosphonates or oxidation to phosphates, both of which are inactive in the coupling reaction.

Protocol 3: HPLC Analysis of Crude Oligonucleotide for Failure Sequence Analysis

Objective: To determine the purity of the crude oligonucleotide product and identify truncated sequences resulting from coupling failures.

Materials:

  • Crude, deprotected oligonucleotide sample

  • Nuclease-free water

  • HPLC system with a UV detector

  • Ion-exchange (AEX) or ion-pair reversed-phase (IP-RP) HPLC column suitable for oligonucleotide analysis

  • Appropriate mobile phases (e.g., salt gradient for AEX, acetonitrile/triethylammonium acetate (B1210297) for IP-RP)

Procedure:

  • Sample Preparation: After cleavage from the solid support and deprotection, dissolve the crude oligonucleotide pellet in nuclease-free water to a concentration of approximately 0.1-1.0 OD₂₆₀ units per 100 µL.

  • HPLC Separation:

    • Equilibrate the column with the starting mobile phase conditions.

    • Inject the sample.

    • Run a linear gradient to elute the oligonucleotides.

    • Monitor the absorbance at 260 nm.

  • Data Analysis:

    • The full-length product (FLP) will be the main peak, typically eluting last due to its greater length (more charge for AEX or greater hydrophobicity for IP-RP with trityl-on purification).

    • A significant peak eluting just before the FLP, corresponding to the mass of the oligonucleotide truncated at the point of DMT-OMe-rA(Bz) addition, is indicative of a coupling failure at that position. The relative peak areas can be used to estimate the coupling efficiency.

References

Technical Support Center: DMT-OMe-rA(Bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of DMT-OMe-rA(Bz) phosphoramidite (B1245037) to prevent its degradation. It is intended for researchers, scientists, and drug development professionals who use this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for DMT-OMe-rA(Bz) phosphoramidite?

A1: For long-term storage, DMT-OMe-rA(Bz) phosphoramidite should be stored at -20°C or -80°C.[1][2] When stored under these conditions in a dry, inert atmosphere, the solid phosphoramidite is stable for extended periods. For solutions in an appropriate solvent, storage at -80°C can preserve the material for up to 6 months, while at -20°C, it is recommended to be used within one month.[1]

Q2: What are the main causes of DMT-OMe-rA(Bz) phosphoramidite degradation?

A2: The two primary causes of degradation for phosphoramidites like DMT-OMe-rA(Bz) are hydrolysis and oxidation.[3] The phosphoramidite moiety is sensitive to moisture, which can lead to the formation of the corresponding H-phosphonate, a non-reactive species in the standard oligonucleotide synthesis coupling step.[3] The trivalent phosphorus atom is also susceptible to oxidation to pentavalent phosphorus (P(V)) species, which are inactive in the coupling reaction.

Q3: How can I minimize exposure to moisture and air during handling?

A3: To minimize exposure to moisture and air, it is crucial to handle DMT-OMe-rA(Bz) phosphoramidite under an inert atmosphere, such as argon or nitrogen. Always use anhydrous solvents and ensure that all glassware and equipment are thoroughly dried before use. It is recommended to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid. After use, the container should be tightly sealed under an inert atmosphere before returning to cold storage.

Q4: What are the signs of DMT-OMe-rA(Bz) phosphoramidite degradation?

A4: Degradation of the phosphoramidite can lead to poor coupling efficiency during oligonucleotide synthesis, resulting in lower yields and a higher proportion of truncated sequences. Visually, the solid phosphoramidite should be a white to off-white powder. Any significant change in color or appearance may indicate degradation. Analytically, degradation can be detected by techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, which will show the presence of impurity peaks.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of DMT-OMe-rA(Bz) phosphoramidite.

Problem Potential Cause Recommended Action
Low coupling efficiency in oligonucleotide synthesis Degradation of the phosphoramidite due to hydrolysis or oxidation.1. Verify the purity of the phosphoramidite using RP-HPLC or ³¹P NMR (see Experimental Protocols). 2. Ensure that anhydrous conditions were maintained during phosphoramidite dissolution and delivery on the synthesizer. 3. Use a fresh vial of phosphoramidite from proper storage.
Appearance of extra peaks in RP-HPLC analysis Presence of impurities such as the H-phosphonate, the corresponding phosphonate (B1237965) (P(V) oxide), or other side products.1. Identify the impurities by comparing the chromatogram with a reference standard or by using LC-MS for mass identification. 2. Review storage and handling procedures to identify potential sources of moisture or air exposure.
Presence of signals around 0-10 ppm in ³¹P NMR spectrum Oxidation of the phosphoramidite to the P(V) species. The characteristic signal for the P(III) phosphoramidite is around 148-150 ppm.1. Quantify the level of the P(V) impurity. If it exceeds acceptable limits (typically >1-2%), the phosphoramidite should not be used for synthesis. 2. Discard the degraded material and obtain a fresh batch. Ensure future storage is under a strictly inert and dry atmosphere.
Solid phosphoramidite appears discolored or clumpy Significant degradation has likely occurred due to prolonged or repeated exposure to ambient conditions.Do not use the material. Discard it according to your institution's chemical waste disposal procedures.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability

Storage Condition Form Temperature Atmosphere Expected Stability
Long-termSolid-20°C to -80°CDry, Inert (Argon or Nitrogen)> 1 year
Short-term (in solution)In anhydrous acetonitrile (B52724)-20°CDry, Inert (Argon or Nitrogen)Up to 1 month[1]
Short-term (in solution)In anhydrous acetonitrile-80°CDry, Inert (Argon or Nitrogen)Up to 6 months[1]

Table 2: Common Impurities and their Identification

Impurity Cause of Formation Analytical Detection Method Expected ³¹P NMR Chemical Shift (ppm)
H-phosphonateHydrolysisRP-HPLC, ³¹P NMR, LC-MS~5-15
P(V) OxideOxidationRP-HPLC, ³¹P NMR, LC-MS~0-10
N-Benzoyl Deprotected AmiditeInstability of protecting groupRP-HPLC, LC-MS~148-150
DimerSide reaction during synthesis or storageRP-HPLC, LC-MS~148-150

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of DMT-OMe-rA(Bz) phosphoramidite and detect the presence of hydrolysis products and other impurities.

Materials:

  • DMT-OMe-rA(Bz) phosphoramidite sample

  • Anhydrous acetonitrile (ACN)

  • Triethylammonium acetate (B1210297) (TEAA) buffer (0.1 M, pH 7.0)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Under an inert atmosphere, accurately weigh approximately 1 mg of the DMT-OMe-rA(Bz) phosphoramidite and dissolve it in 1 mL of anhydrous acetonitrile.[5]

  • HPLC Conditions:

    • Mobile Phase A: 0.1 M TEAA in water[4]

    • Mobile Phase B: Acetonitrile[4]

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 25°C

    • Detection Wavelength: 260 nm

  • Injection and Analysis:

    • Inject 10 µL of the sample solution onto the HPLC system.

    • The phosphoramidite typically elutes as a pair of diastereomers.

    • Calculate the purity by integrating the area of the main product peaks and dividing by the total area of all peaks.

Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy

Objective: To quantify the amount of the active P(III) species and detect the presence of P(V) oxidation products.

Materials:

  • DMT-OMe-rA(Bz) phosphoramidite sample

  • Anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • NMR spectrometer with a phosphorus probe

Procedure:

  • Sample Preparation:

    • Under an inert atmosphere, dissolve 5-10 mg of the DMT-OMe-rA(Bz) phosphoramidite in 0.5 mL of anhydrous deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.[4]

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.[4]

  • Data Analysis:

    • The active phosphoramidite will appear as two signals (for the diastereomers) in the range of 148-150 ppm.

    • Oxidized P(V) species will appear as signals in the range of 0-10 ppm.

    • Integrate the P(III) and P(V) regions to determine the percentage of oxidation.

Mandatory Visualizations

cluster_storage Storage Workflow start Receive DMT-OMe-rA(Bz) store Store at -20°C to -80°C under inert atmosphere start->store warm Warm to Room Temp before opening store->warm handle Handle under inert atmosphere warm->handle dissolve Dissolve in anhydrous solvent handle->dissolve use Use in experiment dissolve->use seal Seal under inert atmosphere use->seal If not all used seal->store

Caption: Recommended workflow for storing and handling DMT-OMe-rA(Bz).

cluster_degradation Degradation Pathways start DMT-OMe-rA(Bz) Phosphoramidite (P(III)) hydrolysis Hydrolysis (presence of H₂O) start->hydrolysis oxidation Oxidation (presence of O₂) start->oxidation h_phosphonate H-phosphonate (Inactive) hydrolysis->h_phosphonate pv_oxide P(V) Oxide (Inactive) oxidation->pv_oxide

Caption: Primary degradation pathways for DMT-OMe-rA(Bz) phosphoramidite.

cluster_troubleshooting Troubleshooting Logic start Low Coupling Efficiency check_purity Assess Purity (RP-HPLC, ³¹P NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure check_conditions Review Experimental Conditions is_pure->check_conditions Yes use_fresh Use Fresh Amidite is_pure->use_fresh No optimize Optimize Conditions (e.g., anhydrous) check_conditions->optimize

Caption: A logical workflow for troubleshooting low coupling efficiency.

References

improving yield of full-length RNA with 2'-O-methyl modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of full-length RNA with 2'-O-methyl modifications.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of 2'-O-methylated RNA often lower than that of unmodified RNA in in vitro transcription (IVT)?

A1: The lower yield is primarily due to the reduced efficiency of standard T7 RNA polymerase in incorporating nucleotides with modifications at the 2' position of the ribose. The 2'-O-methyl group can cause steric hindrance within the active site of the wild-type enzyme, leading to decreased processivity and premature termination of transcription.[1][2]

Q2: What are the main strategies to improve the yield of full-length 2'-O-methylated RNA?

A2: The key strategies include:

  • Using an engineered T7 RNA polymerase: Several mutants of T7 RNA polymerase have been developed that show significantly higher activity and processivity with 2'-O-methylated NTPs.[1][2][3][4]

  • Optimizing reaction conditions: Adjusting the concentrations of magnesium chloride, NTPs, and spermidine (B129725) can improve transcription efficiency.[5][6][7]

  • Ensuring high-quality template DNA: The purity and integrity of the DNA template are crucial for efficient transcription.[][9]

  • Post-transcriptional modification: Synthesizing an unmodified RNA and then using a specific methyltransferase for 2'-O-methylation is an alternative, though this is typically used for site-specific modifications rather than full-length uniform modification.

Q3: How do 2'-O-methyl modifications affect the properties of the resulting RNA?

A3: 2'-O-methyl modifications confer several beneficial properties to RNA, including:

  • Increased stability: The modification provides resistance to degradation by nucleases.

  • Reduced immunogenicity: 2'-O-methylated RNA is less likely to trigger an innate immune response.[1]

  • Enhanced thermal stability: The modification increases the melting temperature (Tm) of RNA duplexes.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of 2'-O-Methylated RNA
Possible Cause Recommended Solution
Suboptimal T7 RNA Polymerase Use a mutant T7 RNA polymerase specifically engineered for modified nucleotides. The RGVG-M6 mutant, for example, has shown significantly higher yields of 2'-O-methylated RNA compared to wild-type T7 RNA polymerase.[1][3][4]
Incorrect Reaction Buffer Composition Optimize the concentration of MgCl2, as it is a critical cofactor for T7 RNA polymerase. The optimal concentration may be higher than for standard IVT. Also, optimize the concentration of spermidine.[5][6]
Low-Quality DNA Template Ensure the DNA template is of high purity, free from contaminants like ethanol (B145695) and salts. Linearize the plasmid template completely and purify it before the IVT reaction.[][9]
Degraded Reagents Use fresh, nuclease-free reagents. Ensure that the 2'-O-methylated NTPs have not undergone multiple freeze-thaw cycles.
RNase Contamination Maintain a strict RNase-free environment. Use RNase inhibitors in the IVT reaction.
Issue 2: Predominance of Truncated RNA Transcripts
Possible Cause Recommended Solution
Poor Processivity of T7 RNA Polymerase Switch to an engineered T7 RNA polymerase with enhanced processivity for 2'-O-methylated NTPs.[1][2]
Suboptimal NTP Concentration Ensure an adequate and balanced concentration of all four 2'-O-methylated NTPs. A typical starting concentration is 6 mM for each NTP.[1]
Presence of Transcription Terminators Analyze the DNA template sequence for potential cryptic T7 RNA polymerase termination sites. If possible, modify the sequence to remove these sites.
Incubation Time and Temperature Optimize the incubation time and temperature. While 37°C is standard, some mutant polymerases may have different optimal temperatures.[1][3][4] An incubation time of 4 to 20 hours may be necessary.[1]

Quantitative Data

Table 1: Comparison of RNA Yield with Wild-Type vs. Mutant T7 RNA Polymerase

This table summarizes the relative yield of 2'-O-methylated RNA transcribed from a "Spinach" aptamer DNA template using wild-type T7 RNA polymerase and the RGVG-M6 mutant.

T7 RNA Polymerase VariantType of NucleotidesMolecules of RNA per Molecule of DNA TemplateRelative Efficiency
Wild-TypeStandard NTPs12.4100%
RGVG-M62'-O-methyl NTPs4.6~37%

Data sourced from Meyer et al. (2015).[1]

Table 2: Effect of Thermostabilizing Mutations on T7 RNA Polymerase Activity

This table shows the increase in transcriptional activity of the RGVG T7 RNA polymerase mutant after the addition of thermostabilizing mutations (M5 and M6).

T7 RNA Polymerase VariantNucleotide CompositionRelative Transcriptional Output (RFU)
RGVG2'-O-methyl UridineLow
RGVG-M52'-O-methyl UridineHigh
RGVG-M62'-O-methyl UridineVery High

Qualitative data interpretation from Meyer et al. (2015). RGVG-M6 yielded at least 25-fold more RNA than the commonly used FA mutant for 2'-O-methyl RNA synthesis.[4]

Experimental Protocols

Protocol 1: High-Yield In Vitro Transcription of 2'-O-Methylated RNA

This protocol is adapted from a study demonstrating improved yields with a mutant T7 RNA polymerase.[1]

Materials:

  • High-purity linearized DNA template with a T7 promoter (500 nM)

  • Mutant T7 RNA polymerase (e.g., RGVG-M6) (500 nM)

  • 2'-O-methyl NTPs (ATP, CTP, GTP, UTP) (6 mM each)

  • Transcription Buffer (40 mM Tris-HCl pH 8.0, 30 mM MgCl2, 6 mM spermidine)

  • DTT (10 mM)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Assemble the reaction on ice in the following order:

    • Nuclease-free water

    • Transcription Buffer

    • DTT

    • 2'-O-methyl NTPs

    • DNA template

    • RNase Inhibitor

    • Mutant T7 RNA polymerase

  • Mix the components gently by pipetting.

  • Incubate the reaction at 37°C for 4 to 20 hours.

  • To terminate the reaction, add DNase I and incubate for 30 minutes at 37°C to digest the DNA template.

  • Purify the RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation or a column-based purification kit.

  • Quantify the RNA yield using a spectrophotometer and assess the integrity of the full-length product by denaturing gel electrophoresis.

Visualizations

experimental_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC pcr PCR Amplification of DNA Template purify_dna Gel Purification of DNA Template pcr->purify_dna linearize Plasmid Linearization linearize->purify_dna ivt_setup Assemble IVT Reaction: - DNA Template - Mutant T7 RNA Polymerase - 2'-O-methyl NTPs - Buffer, DTT, Spermidine purify_dna->ivt_setup incubation Incubate at 37°C (4-20 hours) ivt_setup->incubation dnase DNase I Treatment incubation->dnase purify_rna RNA Purification (e.g., column or precipitation) dnase->purify_rna qc Quality Control: - Spectrophotometry (Yield) - Gel Electrophoresis (Integrity) purify_rna->qc

Caption: Experimental workflow for high-yield synthesis of 2'-O-methylated RNA.

troubleshooting_yield start Low or No RNA Yield check_enzyme Is an engineered T7 RNA polymerase being used? start->check_enzyme use_mutant Action: Use a mutant T7 RNAP (e.g., RGVG-M6) check_enzyme->use_mutant No check_template Is the DNA template of high quality and purity? check_enzyme->check_template Yes use_mutant->check_template purify_template Action: Re-purify DNA template. Ensure complete linearization. check_template->purify_template No check_buffer Are reaction conditions (Mg2+, NTPs) optimized? check_template->check_buffer Yes purify_template->check_buffer optimize_buffer Action: Titrate MgCl2 and NTP concentrations. check_buffer->optimize_buffer No check_rnase Is there potential RNase contamination? check_buffer->check_rnase Yes optimize_buffer->check_rnase rnase_free Action: Use RNase inhibitors and maintain RNase-free conditions. check_rnase->rnase_free Yes final_check Re-run experiment with all optimizations check_rnase->final_check No rnase_free->final_check

Caption: Troubleshooting guide for low yield of 2'-O-methylated RNA.

References

Technical Support Center: Optimization of Cleavage and Deprotection for 2'-O-Methylated RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cleavage and deprotection of 2'-O-methylated RNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 2'-O-methylated RNA oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the standard steps for cleavage and deprotection of RNA oligonucleotides?

A1: The deprotection of RNA and chimeric DNA/RNA oligonucleotides is a multi-step process that requires careful attention to detail. The key is to first remove the protecting groups from the exocyclic amines of the bases and the phosphate (B84403) backbone while the 2'-hydroxyl protecting group remains intact. Only after these initial deprotection steps and cleavage from the solid support is the 2'-protecting group removed to yield the final, functional RNA oligonucleotide.[1][2]

Q2: Which reagents are commonly used for the initial cleavage and base deprotection of RNA?

A2: A common and effective reagent for the cleavage of oligonucleotides from the support and deprotection of standard base protecting groups is a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[1][2][3] This mixture is typically a 1:1 (v/v) solution of aqueous ammonium hydroxide and aqueous methylamine.[2] For sensitive modifications, a milder deprotection can be performed with a 3:1 mixture of ammonium hydroxide and ethanol (B145695) at room temperature.[1]

Q3: What is the recommended procedure for removing the 2'-O-silyl protecting groups like TBDMS?

A3: The removal of the tert-butyldimethylsilyl (TBDMS) protecting group is a critical step. A widely used reagent is triethylamine (B128534) trihydrofluoride (TEA·3HF).[1][3][4][5] The deprotection is typically carried out in a solution of anhydrous dimethyl sulfoxide (B87167) (DMSO). The oligo is first dissolved in DMSO, followed by the addition of TEA·3HF, and the reaction is heated.[1][4][5]

Q4: How does the presence of 2'-O-methylation affect the overall deprotection strategy?

A4: 2'-O-methylation renders the adjacent phosphodiester linkage more resistant to cleavage.[6][7][8] While 2'-O-methylated RNA is generally stable, the deprotection of other protecting groups on the oligonucleotide must be completed efficiently. The deprotection of 2'-O-methylated RNA and chimeras containing 2'-O-methyl modifications follows the same general principles as standard RNA deprotection, where the 2'-protecting groups on other unmodified ribonucleosides are removed in the final step.[2]

Troubleshooting Guide

Issue 1: Incomplete removal of 2'-silyl protecting groups, leading to multiple bands on a gel.

  • Possible Cause: The deprotection time with TEA·3HF may be insufficient, or the reagent may have degraded due to moisture.

  • Troubleshooting Steps:

    • Extend Reaction Time: Increase the incubation time with TEA·3HF.

    • Use Fresh Reagent: Ensure the TEA·3HF and anhydrous DMSO are fresh and have been stored under dry conditions. Water content can significantly reduce the efficiency of the desilylation reaction.[9]

    • Ensure Complete Dissolution: Make sure the oligonucleotide pellet is fully dissolved in DMSO before adding TEA·3HF. Heating briefly at 65°C can aid dissolution.[1][3][4][5]

    • Retreat the Oligo: If incomplete deprotection is observed, the purified oligo can be re-treated with fresh TEA·3HF to drive the reaction to completion.[9]

Issue 2: Degradation of the RNA oligonucleotide during deprotection.

  • Possible Cause: The deprotection conditions, particularly with strong bases like AMA, might be too harsh if the oligonucleotide contains sensitive modified bases.

  • Troubleshooting Steps:

    • Use Milder Deprotection: For oligonucleotides with base-labile groups, consider using a milder deprotection cocktail, such as 3:1 ammonium hydroxide/ethanol at room temperature, although this will require a longer reaction time.[1]

    • Optimize Deprotection Time and Temperature: Carefully control the temperature and duration of the AMA treatment. For many standard oligonucleotides, a short treatment at an elevated temperature is sufficient.[1]

    • UltraMild Monomers: For particularly sensitive sequences, consider using phosphoramidites with UltraMild protecting groups (e.g., Ac-dC) during synthesis, which allows for gentler deprotection conditions.[1]

Issue 3: Low yield of the final 2'-O-methylated RNA product.

  • Possible Cause: Low coupling efficiency during synthesis is a common reason for low overall yield.[10] Problems with the cleavage or deprotection steps can also contribute to product loss.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that all synthesis reagents, especially the phosphoramidites and activator, are fresh and anhydrous.[10][11]

    • Optimize Coupling Time: For sequences containing 2'-O-methyl modifications, which can be sterically demanding, optimizing (potentially increasing) the coupling time may improve efficiency.[10]

    • Check Instrument Performance: Regularly check the synthesizer for any blockages or leaks in the reagent lines to ensure accurate delivery of reagents.[10]

    • Proper Post-Deprotection Handling: After deprotection, ensure proper quenching and purification to minimize sample loss. For DMT-on purifications, quenching the TEA·3HF reaction with a specific quenching buffer before cartridge purification is crucial.[1]

Quantitative Data Summary

The following tables summarize typical conditions for the cleavage and deprotection of RNA oligonucleotides.

Table 1: Cleavage and Base Deprotection Conditions

ReagentTemperatureTimeNotes
AMA (Ammonium Hydroxide/Methylamine, 1:1)Room Temp.20 minFor standard RNA cleavage.[1]
NH4OH/EtOH (3:1)Room Temp.2 hA milder condition for base-labile groups.[1]
EMAM (Ethanolic Methylamine/Aqueous Methylamine)35°C6 hRecommended for long RNA oligos.[3]

Table 2: 2'-Hydroxyl Deprotection (Desilylation) Conditions

Reagent CocktailTemperatureTimeKey Steps
TEA·3HF in DMSO65°C2.5 hFully dissolve oligo in anhydrous DMSO, add TEA·3HF, and heat.[1][3][4][5]
TEA·3HF/TEA in DMSO (for DMT-on)65°C2.5 hDissolve oligo in DMSO, add TEA, then add TEA·3HF and heat.[1][3][5]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of DMT-off 2'-O-Methylated RNA
  • Cleavage and Base Deprotection:

    • Add 1.0 mL of AMA (ammonium hydroxide/methylamine, 1:1 v/v) to the synthesis column.

    • Incubate at room temperature for 20 minutes.[1]

    • Collect the solution from the column into a screw-cap vial.

    • Rinse the column with 0.5 mL of RNase-free water and combine with the initial eluate.

    • Evaporate the solution to dryness in a vacuum concentrator.

  • 2'-Hydroxyl Deprotection:

    • Re-dissolve the dried oligonucleotide pellet in 100 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to ensure complete dissolution.[1][4]

    • Add 125 µL of TEA·3HF to the solution.[4]

    • Mix well and incubate at 65°C for 2.5 hours.[1][4]

    • Cool the reaction mixture.

    • Proceed with desalting or purification (e.g., butanol precipitation or cartridge purification).[1]

Protocol 2: Deprotection of DMT-on 2'-O-Methylated RNA for Cartridge Purification
  • Cleavage and Base Deprotection:

    • Follow the same procedure as in Protocol 1, Step 1.

  • 2'-Hydroxyl Deprotection:

    • Re-dissolve the dried oligonucleotide pellet in 115 µL of anhydrous DMSO, heating at 65°C for 5 minutes if needed.[1][3][5]

    • Add 60 µL of triethylamine (TEA) to the solution and mix gently.[1][3][5]

    • Add 75 µL of TEA·3HF, mix well, and incubate at 65°C for 2.5 hours.[1][3][5]

    • Immediately before purification, add 1.75 mL of RNA Quenching Buffer.[1]

    • Proceed immediately with Glen-Pak™ RNA cartridge purification.[1]

Visualizations

Cleavage_Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Final Product Synthesized_RNA Synthesized 2'-O-Me RNA (on solid support, fully protected) Cleavage Cleavage from Support & Base Deprotection (e.g., AMA) Synthesized_RNA->Cleavage Step 1 Desilylation 2'-OH Deprotection (e.g., TEA·3HF) Cleavage->Desilylation Step 2 Purification Purification (e.g., HPLC, PAGE) Desilylation->Purification Step 3 Final_Product Deprotected 2'-O-Me RNA Purification->Final_Product Step 4

Caption: Workflow for the cleavage and deprotection of 2'-O-methylated RNA.

Troubleshooting_Logic Start Incomplete 2'-OH Deprotection (Multiple Bands on Gel) Check_Reagents Are TEA·3HF and DMSO fresh and anhydrous? Start->Check_Reagents Check_Time Was the deprotection time sufficient (e.g., 2.5h)? Check_Reagents->Check_Time Yes Use_Fresh Use fresh, anhydrous reagents. Check_Reagents->Use_Fresh No Check_Dissolution Was the oligo fully dissolved in DMSO? Check_Time->Check_Dissolution Yes Increase_Time Increase incubation time. Check_Time->Increase_Time No Ensure_Dissolution Ensure complete dissolution, heat gently if necessary. Check_Dissolution->Ensure_Dissolution No Retreat Re-treat the oligo with fresh reagents. Check_Dissolution->Retreat Yes Use_Fresh->Retreat Increase_Time->Retreat Ensure_Dissolution->Retreat

Caption: Troubleshooting logic for incomplete 2'-hydroxyl deprotection.

References

Technical Support Center: Optimizing RNA Synthesis with DMT-OMe-rA(Bz)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing M+1 and other common impurities during RNA synthesis, with a specific focus on the use of DMT-OMe-rA(Bz) phosphoramidite (B1245037).

Troubleshooting Guide

This guide addresses specific issues that may arise during RNA synthesis, leading to the formation of M+1 and other impurities.

Issue 1: High Levels of M+1 Impurities Detected Post-Synthesis

  • Potential Cause A: Phosphoramidite Degradation. The DMT-OMe-rA(Bz) phosphoramidite may have degraded due to improper storage or handling, leading to reactive impurities. Phosphoramidite solutions in acetonitrile (B52724) can degrade over time, with stability decreasing in the order of T, dC > dA > dG.[1] Key degradation pathways include hydrolysis and elimination of acrylonitrile.[1]

    • Solution:

      • Ensure phosphoramidites are stored at -20°C under a dry, inert atmosphere (e.g., nitrogen or argon).[2]

      • Use fresh, high-quality acetonitrile with low water content. Consider using molecular sieves to further dry the solvent.[1]

      • Prepare fresh phosphoramidite solutions for each synthesis run and use them promptly.

      • Minimize the time the phosphoramidite bottle is open to the atmosphere.

  • Potential Cause B: Inefficient Coupling. Incomplete coupling reactions can lead to the capping of the unreacted 5'-hydroxyl group, resulting in n-1 sequences. However, side reactions during the subsequent cycle can sometimes lead to the addition of an extra nucleotide to a small fraction of the desired sequence, contributing to M+1 impurities.

    • Solution:

      • Optimize coupling time according to the synthesizer manufacturer's recommendations for modified phosphoramidites.

      • Ensure the activator (e.g., DCI or tetrazole) is fresh and active. The activator converts the phosphoramidite into a reactive intermediate for coupling.[]

      • Check the concentration of the phosphoramidite solution.

  • Potential Cause C: Issues with Protecting Groups. The Dimethoxytrityl (DMT) group protects the 5'-hydroxyl, while the Benzoyl (Bz) group protects the exocyclic amine of adenine.[4][5] Inefficient removal of the DMT group or premature removal of the Bz group can lead to side reactions.

    • Solution:

      • Ensure the deblocking solution (typically a mild acid) is fresh and at the correct concentration for efficient DMT group removal.

      • Verify that the Bz protecting group remains stable throughout the synthesis cycle and is only removed during the final deprotection step. The Bz group is generally stable under the acidic conditions used for DMT removal.[5]

Issue 2: Presence of n-1 Deletion Sequences

  • Potential Cause A: Incomplete Coupling and Effective Capping. This is the most common cause of n-1 impurities. If a phosphoramidite fails to couple to the growing RNA chain, the unreacted 5'-hydroxyl group is capped in the subsequent step to prevent further elongation.

    • Solution:

      • Refer to the solutions for "Inefficient Coupling" in Issue 1.

      • Ensure the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and anhydrous.

  • Potential Cause B: Phosphoramidite Purity. The starting DMT-OMe-rA(Bz) phosphoramidite may contain impurities that are not reactive.

    • Solution:

      • Use high-purity phosphoramidites from a reputable supplier. The purity of starting materials is critical as even small amounts of impurities can accumulate in the final product.

      • Review the supplier's certificate of analysis for impurity profiles.

Issue 3: RNA Degradation During or After Synthesis

  • Potential Cause A: RNase Contamination. RNases can be introduced from various sources and will degrade the RNA product.

    • Solution:

      • Use RNase-free reagents, consumables, and dedicated equipment.[6][7]

      • Wear gloves and maintain a clean working environment.

  • Potential Cause B: Harsh Deprotection Conditions. The conditions for removing the protecting groups from the bases and the phosphate (B84403) backbone might be too harsh, leading to chain cleavage.

    • Solution:

      • Follow the recommended deprotection protocols for 2'-O-Methyl RNA, which are often compatible with fast deprotection schemes using aliphatic amines.

      • Optimize deprotection time and temperature to ensure complete removal of protecting groups without degrading the RNA.

Frequently Asked Questions (FAQs)

Q1: What are M+1 impurities in RNA synthesis?

A1: M+1 impurities, also referred to as n+1 sequences, are product-related impurities that have one additional nucleotide compared to the target full-length RNA sequence.[][9][10] These can arise from various side reactions during the automated solid-phase synthesis process.

Q2: How does the use of DMT-OMe-rA(Bz) potentially help in minimizing impurities?

A2: While direct causality is complex, the components of DMT-OMe-rA(Bz) contribute to a more robust synthesis process:

  • DMT (Dimethoxytrityl) Group: This bulky protecting group on the 5'-hydroxyl effectively prevents unwanted side reactions and polymerization during the coupling step.[4] Its lipophilic nature also aids in purification.

  • 2'-O-Methyl (OMe) Modification: This modification on the ribose sugar enhances the stability of the RNA backbone against enzymatic degradation and can increase the thermal stability of the resulting RNA duplexes.[11][12] This increased stability can reduce degradation during synthesis and handling. The methoxy (B1213986) group is stable under standard synthesis and deprotection conditions.

  • Benzoyl (Bz) Protecting Group: The Bz group provides stable protection for the exocyclic amine of adenine, preventing side reactions at this site during the synthesis cycles. It is reliably removed during the final deprotection step.[5]

By providing stable protection and enhancing the robustness of the RNA molecule, the use of DMT-OMe-rA(Bz) can contribute to higher fidelity synthesis with a lower incidence of side reactions that could lead to M+1 and other impurities.

Q3: What are the key parameters to monitor during synthesis to minimize impurities?

A3: The following parameters are critical:

  • Reagent Quality: Ensure all phosphoramidites, solvents, and activators are of high purity and are handled under anhydrous conditions.

  • Coupling Efficiency: Monitor the coupling efficiency at each step. Consistently high coupling efficiency (typically >99%) is crucial for minimizing deletion sequences.

  • Deprotection and Capping: Ensure complete DMT removal before each coupling step and efficient capping of unreacted chains.

Q4: What analytical techniques are recommended for detecting M+1 and other impurities?

A4: Several analytical methods are used for characterizing RNA and its impurities:

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is a widely used method for separating and quantifying oligonucleotides and their impurities based on size and hydrophobicity.[9][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides mass information, allowing for the identification of the full-length product and impurities such as n-1 and n+1 sequences.[9][14]

  • Capillary Gel Electrophoresis (CGE): CGE offers high-resolution separation of oligonucleotides based on their size and charge, making it effective for detecting deletion and addition products.[15]

Quantitative Data Summary

The following table summarizes typical purity levels and common impurities associated with DMT-2'O-Methyl-rA(bz) Phosphoramidite. Note that specific values can vary between batches and suppliers.

Impurity TypeTypical SpecificationAnalytical Method
Single Unspecified Impurity≤0.1%Reversed-Phase HPLC
P(III) Impurities≤0.5%31P-NMR
Water Content≤0.3 wt. %Karl Fischer Titration
Residual Solvent Content≤3 wt. %Gas Chromatography (GC)

Data is illustrative and based on typical specifications for high-quality phosphoramidites.

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle

This protocol outlines the key steps in a single coupling cycle during automated solid-phase RNA synthesis.

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the growing RNA chain attached to the solid support using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).

  • Activation and Coupling: The DMT-OMe-rA(Bz) phosphoramidite is activated by a weak acid, such as DCI or tetrazole, and then coupled to the free 5'-hydroxyl group of the growing RNA chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of n-1 sequences.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution).

Protocol 2: Post-Synthesis Deprotection and Cleavage

  • Cleavage from Solid Support and Base Deprotection: The synthesized RNA is cleaved from the solid support, and the protecting groups on the nucleobases (including the Bz group on adenine) and the phosphate backbone are removed. This is typically achieved by treatment with a mixture of gaseous or aqueous ammonia (B1221849) and/or methylamine (B109427) at an elevated temperature.

  • 2'-Protecting Group Removal: If a 2'-hydroxyl protecting group other than 2'-OMe was used (e.g., TBDMS), it is removed in a separate step, often using a fluoride (B91410) reagent like triethylamine (B128534) trihydrofluoride (TEA·3HF). For 2'-OMe modified RNA, this step is not necessary for the modified residue.

  • Purification: The crude RNA product is purified using techniques such as HPLC or gel electrophoresis to isolate the full-length product from shorter failure sequences and other impurities.

Visualizations

Experimental_Workflow Experimental Workflow for RNA Synthesis cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (DMT-OMe-rA(Bz) + Activator) Deblocking->Coupling Repeat n times Capping 3. Capping (Unreacted Chains) Coupling->Capping Repeat n times Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Repeat n times Oxidation->Deblocking Repeat n times Cleavage 5. Cleavage & Deprotection (Base & Phosphate) Oxidation->Cleavage Purification 6. Purification (e.g., HPLC) Cleavage->Purification Analysis 7. Quality Control (LC-MS, CGE) Purification->Analysis End Purified RNA Oligonucleotide Analysis->End Start Start with Solid Support Start->Deblocking

Caption: Automated RNA synthesis workflow.

Troubleshooting_Logic Troubleshooting M+1 Impurities cluster_causes Potential Causes cluster_solutions Solutions High_M1 High M+1 Impurities Detected Cause_A Phosphoramidite Degradation High_M1->Cause_A Cause_B Inefficient Coupling High_M1->Cause_B Cause_C Protecting Group Issues High_M1->Cause_C Solution_A1 Proper Storage & Fresh Reagents Cause_A->Solution_A1 Solution_A2 Use Anhydrous Solvents Cause_A->Solution_A2 Solution_B1 Optimize Coupling Time & Activator Cause_B->Solution_B1 Solution_B2 Verify Amidite Concentration Cause_B->Solution_B2 Solution_C1 Ensure Complete DMT Removal Cause_C->Solution_C1 Solution_C2 Verify Base Protecting Group Stability Cause_C->Solution_C2

Caption: Logic diagram for troubleshooting M+1 impurities.

References

Validation & Comparative

A Comparative Guide to 2'-O-Methyl Phosphoramidites: DMT-OMe-rA(Bz) vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic oligonucleotides, particularly for RNA-based therapeutics and research, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of synthesis efficiency, yield, and the purity of the final product. Among these, 2'-O-methyl (2'-OMe) modified phosphoramidites are widely utilized for their ability to confer nuclease resistance and enhance the binding affinity of oligonucleotides. This guide provides a detailed comparison of the commonly used N6-benzoyl-5'-O-DMT-2'-O-methyladenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, abbreviated as DMT-OMe-rA(Bz), with other commercially available 2'-O-methyladenosine phosphoramidites featuring alternative nucleobase protecting groups.

This comparison focuses on key performance indicators such as coupling efficiency, final oligonucleotide yield, and purity. The information presented herein is based on established principles of oligonucleotide synthesis and analysis, providing researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal phosphoramidite for their specific application.

Key Performance Metrics: A Comparative Overview

The performance of a phosphoramidite in solid-phase oligonucleotide synthesis is a multifaceted issue. Factors such as the purity of the amidite, the choice of protecting groups, and the synthesis conditions all play a significant role.[1] The benzoyl (Bz) protecting group on the exocyclic amine of adenosine (B11128) is a standard choice, offering a balance of stability during synthesis and efficient removal during deprotection.[2] However, alternative protecting groups have been developed to address specific challenges, such as reducing deprotection times or improving solubility.

To provide a clear comparison, the following tables summarize the expected performance of DMT-OMe-rA(Bz) against two common alternatives: DMT-OMe-rA(Ac) (acetyl protecting group) and DMT-OMe-rA(dmf) (dimethylformamidine protecting group). The data presented is a synthesis of typical results reported in the literature and should be considered as a guide for in-house evaluation.

Table 1: Comparison of Coupling Efficiency and Synthesis Yield

PhosphoramiditeAverage Coupling Efficiency (%)Theoretical Yield of a 20-mer Oligonucleotide (%)
DMT-OMe-rA(Bz)99.081.8
DMT-OMe-rA(Ac)99.284.9
DMT-OMe-rA(dmf)98.878.8

Table 2: Post-Synthesis Oligonucleotide Purity

PhosphoramiditeFull-Length Product Purity (%) by HPLCMajor Impurity Profile
DMT-OMe-rA(Bz)> 90n-1 shortmers
DMT-OMe-rA(Ac)> 92n-1 shortmers
DMT-OMe-rA(dmf)> 88n-1 shortmers, potential base modifications

Table 3: Deprotection Conditions and Time

PhosphoramiditeDeprotection ReagentDeprotection Time
DMT-OMe-rA(Bz)Concentrated Ammonium Hydroxide8 - 16 hours at 55°C
DMT-OMe-rA(Ac)Ammonium Hydroxide / Methylamine (AMA)10 minutes at 65°C[3]
DMT-OMe-rA(dmf)Concentrated Ammonium Hydroxide4 - 8 hours at 55°C

Experimental Protocols

To achieve the comparative data presented above, a series of standardized experiments are required. The following protocols outline the methodologies for determining coupling efficiency, synthesis yield, and final product purity.

Determination of Coupling Efficiency

The coupling efficiency of each phosphoramidite can be determined by synthesizing a short homopolymer (e.g., a 10-mer of the respective adenosine analog) and measuring the release of the dimethoxytrityl (DMT) cation after each coupling step.[1]

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Phosphoramidite solutions (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • UV-Vis spectrophotometer

Procedure:

  • Program the synthesizer to perform a 10-cycle synthesis of the homopolymer.

  • After each coupling step, collect the DMT cation-containing deblocking solution.

  • Measure the absorbance of the collected solution at 498 nm.

  • Calculate the stepwise coupling efficiency using the following formula: Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) * 100

  • The average coupling efficiency is the geometric mean of the stepwise efficiencies.

Oligonucleotide Synthesis, Deprotection, and Purification

To assess the overall performance, a standard 20-mer oligonucleotide containing the respective adenosine analog is synthesized.

Procedure:

  • Synthesize the 20-mer oligonucleotide on a 1 µmole scale using the respective phosphoramidites.

  • After synthesis, cleave the oligonucleotide from the solid support and deprotect the nucleobases and phosphate (B84403) groups using the appropriate conditions outlined in Table 3.

  • Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantify the yield of the purified full-length product using UV absorbance at 260 nm.

Purity Analysis by HPLC

The purity of the final oligonucleotide product is a critical measure of the phosphoramidite's performance.

Materials:

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Purified oligonucleotide samples

Procedure:

  • Dissolve the purified oligonucleotide in Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Elute the oligonucleotide using a linear gradient of Mobile Phase B.

  • Monitor the absorbance at 260 nm.

  • Calculate the purity by integrating the peak area of the full-length product relative to the total area of all peaks.

Visualizing the Synthesis Workflow

To better understand the process of oligonucleotide synthesis and the role of phosphoramidites, the following diagrams illustrate the key steps and the general structure of the molecules involved.

Oligonucleotide_Synthesis_Workflow cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted 5'-OH Blocked) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle End Cleavage & Deprotection Oxidation->End Start Start Synthesis (CPG Support) Start->Deblocking Purification Purification (HPLC) End->Purification Final_Product Pure Oligonucleotide Purification->Final_Product

Caption: Workflow of solid-phase oligonucleotide synthesis.

Phosphoramidite_Structure cluster_structure General Structure of a 2'-O-Methyladenosine Phosphoramidite DMT 5'-DMT Group Sugar Ribose DMT->Sugar 5' Base Adenine (with Protecting Group) Sugar->Base 1' OMe 2'-O-Methyl Group Sugar->OMe 2' Phosphoramidite 3'-Phosphoramidite Group Sugar->Phosphoramidite 3'

Caption: Key functional groups of a 2'-O-methyl phosphoramidite.

Conclusion

The selection of a 2'-O-methyladenosine phosphoramidite is a critical decision in the synthesis of modified oligonucleotides. While DMT-OMe-rA(Bz) remains a robust and widely used option, alternatives such as DMT-OMe-rA(Ac) may offer advantages in terms of faster deprotection, potentially leading to higher purity of the final product.[3] Conversely, the use of a dmf protecting group may be suitable for specific applications but can sometimes be associated with lower coupling efficiencies.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the desired scale, the complexity of the oligonucleotide, and the available deprotection and purification capabilities. It is highly recommended that researchers perform an in-house evaluation of different phosphoramidites under their specific synthesis conditions to make an informed decision. This guide provides the necessary framework and experimental protocols to conduct such a comparative analysis, ensuring the successful synthesis of high-quality 2'-O-methylated oligonucleotides.

References

Unveiling 2'-O-Methylation: A Comparative Guide to Enzymatic Digestion Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of 2'-O-methylation (Nm) sites within RNA molecules are crucial for understanding gene regulation, RNA stability, and the development of RNA-based therapeutics. This guide provides a comprehensive comparison of enzymatic digestion methods for confirming Nm sites, offering detailed experimental protocols and performance data to aid in selecting the most appropriate technique for your research needs.

The 2'-O-methylation of ribonucleotides is a key post-transcriptional modification that influences a wide range of biological processes. While high-throughput sequencing methods provide a global view of the methylome, targeted enzymatic approaches are essential for the validation and accurate quantification of specific Nm sites. This guide focuses on two prominent enzymatic methods: RNase H-based cleavage and DNAzyme-mediated digestion, comparing their performance with each other and with alternative high-throughput sequencing approaches.

Performance Comparison of 2'-O-Methylation Detection Methods

The selection of an appropriate method for 2'-O-methylation analysis depends on several factors, including the desired level of quantification, the abundance of the target RNA, and the required throughput. The following tables summarize the key performance metrics of enzymatic and high-throughput sequencing methods.

Enzymatic Methods: A Closer Look
FeatureRNase H-based (Nm-VAQ)DNAzyme-based
Principle RNase H cleavage of an RNA:DNA hybrid is inhibited by a 2'-O-methylated nucleotide in the RNA strand.An RNA-cleaving DNA enzyme (DNAzyme) is designed to be inhibited by a 2'-O-methylated nucleotide at the cleavage site.
Quantification Absolute quantification of methylation ratio and copy number.Semi-quantitative to quantitative, depending on the detection method (e.g., qPCR).
Sensitivity High; can detect methylation ratios as low as 1%.[1]Moderate to high; can detect changes in methylation levels.
Specificity High, with proper probe design.High, with specific DNAzyme design.
Input RNA Low; suitable for low-abundance RNAs.Low to moderate.
Throughput Low to medium.Low to medium.
Cost Moderate.Low to moderate.
Key Advantage Provides absolute quantification of methylation stoichiometry.Simple, cost-effective, and does not require specialized enzymes beyond the DNAzyme itself.
Limitations Requires careful design of chimeric RNA/DNA probes.DNAzyme activity can be sequence-dependent, and design is constrained by cleavage site requirements.
High-Throughput Sequencing Methods: A Broader Perspective
FeatureRiboMeth-seq2OMe-seqNm-seq
Principle Resistance of 2'-O-methylated sites to alkaline hydrolysis leads to their underrepresentation in sequencing reads.Reverse transcriptase stalls at 2'-O-methylated sites under low dNTP concentrations.Periodate oxidation of 2',3'-diols at the 3'-end of RNA fragments, followed by selective ligation of an adapter to resistant 2'-O-methylated ends.
Quantification Relative quantification.Semi-quantitative.Enrichment-based, not quantitative.
Sensitivity High; can detect sites with low methylation levels.High.High.
Specificity Good; can be affected by RNA secondary structure.Good; can be affected by other modifications that cause RT stalling.High.
Input RNA 10 ng - 1 µg of total RNA.[2]~2 µg of total RNA.[2]~10 µg of polyA RNA.[2]
Throughput High.High.High.
Cost High.High.High.
Key Advantage Provides a transcriptome-wide map of 2'-O-methylation.Good for identifying novel Nm sites.High sensitivity for detecting Nm sites, even in low-abundance transcripts.
Limitations Indirect detection based on the absence of signal; requires high sequencing depth.[3]Semi-quantitative; can be prone to false positives from other RT-stalling events.Does not provide stoichiometric information.

Experimental Workflows and Protocols

To facilitate the implementation of these techniques, this section provides detailed experimental workflows and protocols for the RNase H-based and DNAzyme-based methods.

RNase H-based Method for 2'-O-Methylation Validation (Nm-VAQ)

This method relies on the principle that RNase H, an enzyme that specifically degrades the RNA strand of an RNA:DNA hybrid, is inhibited by the presence of a 2'-O-methyl group on the ribonucleotide at the cleavage site. By quantifying the amount of intact RNA after RNase H treatment, the methylation stoichiometry at a specific site can be determined.

RNaseH_Workflow cluster_prep Probe Design & RNA Preparation cluster_reaction RNase H Digestion cluster_analysis Quantitative Analysis Probe Design chimeric RNA/DNA probe Hybrid Hybridize probe to target RNA Probe->Hybrid RNA_prep Isolate total RNA RNA_prep->Hybrid RNaseH Add RNase H Hybrid->RNaseH Incubate Incubate to allow cleavage RNaseH->Incubate qRT_PCR Perform qRT-PCR Incubate->qRT_PCR Analysis Calculate methylation ratio qRT_PCR->Analysis

RNase H-based (Nm-VAQ) workflow for 2'-O-methylation validation.

Experimental Protocol:

  • Chimeric Probe Design:

    • Design a chimeric oligonucleotide probe of approximately 20-25 nucleotides in length, complementary to the target RNA sequence flanking the putative 2'-O-methylation site.

    • The probe should contain a central DNA "gap" of 4-5 deoxynucleotides at the position corresponding to the target ribonucleotide, flanked by 2'-O-methylated RNA bases to enhance binding affinity and specificity.

  • RNA Preparation:

    • Isolate total RNA from cells or tissues using a standard RNA extraction method.

    • Assess the quality and quantity of the RNA using spectrophotometry and gel electrophoresis.

  • Hybridization:

    • In a nuclease-free tube, mix the total RNA (e.g., 1 µg) with the chimeric probe (at a molar excess, e.g., 10-fold).

    • Denature the RNA-probe mixture by heating at 95°C for 2 minutes, followed by slow cooling to room temperature to allow for hybridization.

  • RNase H Digestion:

    • Prepare a reaction mixture containing the hybridized RNA-probe complex, RNase H buffer, and RNase H enzyme (e.g., 5 units).

    • Set up a control reaction without RNase H.

    • Incubate the reactions at 37°C for 30 minutes.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform reverse transcription on the RNase H-treated and control samples using a gene-specific primer downstream of the cleavage site.

    • Use the resulting cDNA as a template for qPCR with primers flanking the target site.

    • The amount of intact RNA is inversely proportional to the Ct value.

  • Data Analysis:

    • Calculate the methylation ratio using the ΔCt method, comparing the Ct values of the RNase H-treated sample to the control sample. A higher ΔCt indicates a higher level of methylation (i.e., less cleavage).

DNAzyme-based Method for 2'-O-Methylation Detection

This approach utilizes a DNAzyme, a DNA molecule with catalytic activity, to cleave a target RNA molecule at a specific site. The DNAzyme is designed such that its cleavage activity is blocked by the presence of a 2'-O-methyl group at the target nucleotide.

DNAzyme_Workflow cluster_prep DNAzyme Design & RNA Preparation cluster_reaction DNAzyme Cleavage Reaction cluster_analysis Analysis of Cleavage Products DNAzyme_design Design DNAzyme Reaction_setup Set up cleavage reaction DNAzyme_design->Reaction_setup RNA_prep Isolate total RNA RNA_prep->Reaction_setup Incubate Incubate to allow cleavage Reaction_setup->Incubate Gel Denaturing PAGE Incubate->Gel qRT_PCR qRT-PCR Incubate->qRT_PCR Quant Quantify cleavage Gel->Quant qRT_PCR->Quant

DNAzyme-based workflow for 2'-O-methylation detection.

Experimental Protocol:

  • DNAzyme Design:

    • Design a DNAzyme (e.g., of the 10-23 or 8-17 class) with binding arms complementary to the RNA sequence flanking the target cleavage site.

    • The catalytic core of the DNAzyme is positioned to cleave the phosphodiester bond adjacent to the putative 2'-O-methylated nucleotide. The cleavage is inhibited if the nucleotide is methylated.[4][5]

  • RNA Preparation:

    • Isolate total RNA as described for the RNase H method.

  • DNAzyme Cleavage Reaction:

    • In a nuclease-free tube, prepare a reaction mixture containing total RNA (e.g., 1-5 µg), the DNAzyme (at a molar excess), reaction buffer (typically containing a divalent metal ion like Mg2+), and nuclease-free water.

    • Set up a control reaction with a non-cleaving DNAzyme or without the DNAzyme.

    • Denature the mixture at 95°C for 2 minutes, then transfer to the optimal temperature for the DNAzyme (e.g., 37°C) and incubate for 1-2 hours.

  • Analysis of Cleavage Products:

    • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The cleavage products can be visualized by running the reaction products on a denaturing urea-PAGE gel followed by staining (e.g., with SYBR Gold) or by Northern blotting with a labeled probe. The ratio of cleaved to uncleaved RNA provides a measure of the methylation status.

    • Quantitative RT-PCR (qRT-PCR): Alternatively, the amount of uncleaved RNA can be quantified by qRT-PCR using primers that flank the cleavage site, as described in the RNase H protocol.

  • Data Analysis:

    • If using gel electrophoresis, quantify the band intensities of the cleaved and uncleaved products to determine the percentage of cleavage. A lower cleavage percentage indicates a higher level of 2'-O-methylation.

    • If using qRT-PCR, calculate the relative amount of uncleaved RNA compared to the control reaction.

Conclusion

The confirmation and quantification of 2'-O-methylation sites are critical for advancing our understanding of RNA biology and for the development of novel therapeutic strategies. Enzymatic digestion methods, particularly RNase H-based and DNAzyme-based assays, offer robust and reliable approaches for site-specific validation. The RNase H-based Nm-VAQ method stands out for its ability to provide absolute quantification, making it ideal for studies requiring precise measurement of methylation stoichiometry.[6] DNAzyme-based methods, on the other hand, provide a simple, cost-effective, and versatile tool for the qualitative and semi-quantitative assessment of 2'-O-methylation.[2] When combined with the global perspective offered by high-throughput sequencing, these enzymatic techniques provide a powerful toolkit for the comprehensive analysis of the RNA methylome. The choice of method will ultimately be guided by the specific research question, available resources, and the desired level of quantitative detail.

References

Enhancing RNA Duplex Stability: A Comparative Guide to 2'-O-Methyl Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of RNA duplexes is a critical factor in the design and efficacy of RNA-based therapeutics and research tools. Unmodified RNA is notoriously susceptible to degradation by nucleases, limiting its in vivo and in vitro applications. Chemical modifications, particularly at the 2'-hydroxyl group of the ribose sugar, have emerged as a powerful strategy to enhance RNA duplex stability. Among these, 2'-O-methyl (2'-OMe) modification is a widely adopted and effective approach.

This guide provides a comprehensive comparison of RNA duplexes with and without 2'-O-methyl modifications, supported by experimental data and detailed protocols. We will delve into the impact of this modification on thermal stability and nuclease resistance, offering a clear perspective on its advantages in enhancing the performance of RNA oligonucleotides.

The Chemical Advantage of 2'-O-Methylation

The introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar fundamentally alters the properties of an RNA molecule. This modification provides steric hindrance, which physically obstructs the approach of nuclease enzymes that would otherwise cleave the phosphodiester backbone.[1] Furthermore, 2'-O-methylation encourages the ribose sugar to adopt an A-form helical geometry, which is characteristic of RNA and enhances its binding affinity to complementary RNA targets.[1][2] This pre-organization into an RNA-like structure contributes to both increased thermal stability and resistance to many nucleases that preferentially recognize B-form DNA.[1]

Thermal Stability: A Quantitative Comparison

The melting temperature (Tm) of an RNA duplex, the temperature at which half of the duplex dissociates into single strands, is a key indicator of its thermal stability. A higher Tm signifies a more stable duplex. Experimental data consistently demonstrates that 2'-O-methyl modifications significantly increase the Tm of RNA duplexes.

For instance, the incorporation of a 2'-O-methyl nucleotide into an antisense oligonucleotide can lead to an increase in the Tm of its duplex with RNA by approximately 1.3°C per modification. This enhancement in thermal stability is crucial for applications requiring stringent hybridization conditions.

Below is a summary of experimental data comparing the melting temperatures of unmodified and 2'-O-methyl modified RNA duplexes, as well as other common modifications.

Oligonucleotide DuplexModificationMelting Temperature (Tm) in °CChange in Tm (ΔTm) vs. UnmodifiedReference
UOH14/AOH14Unmodified24-[3]
UOMe14/AOH142'-O-Methyl (on Uridine strand)36+12[3]
UOMOE14/AOH142'-O-Methoxyethyl (on Uridine strand)40+16[3]
UOCE14/AOH142'-O-Cyanoethyl (on Uridine strand)43+19[3]
UOH14/AOMe142'-O-Methyl (on Adenosine strand)240[3]
UOH14/AOCE142'-O-Cyanoethyl (on Adenosine strand)27+3[3]

Nuclease Resistance: Prolonging the Lifespan of RNA

The primary advantage of 2'-O-methyl modifications is the profound increase in resistance to degradation by nucleases.[4] This is a critical attribute for in vivo applications where oligonucleotides are exposed to a host of endo- and exonucleases. The steric hindrance provided by the 2'-O-methyl group protects the phosphodiester backbone from enzymatic cleavage, thereby extending the half-life of the RNA duplex in biological fluids.

Studies have shown that fully 2'-O-methyl modified RNA is not degraded in mycoplasma-contaminated media, a testament to its enhanced stability.[5] The combination of 2'-O-methyl modifications with phosphorothioate (B77711) linkages can further enhance nuclease resistance, making it a valuable strategy for antisense and siRNA applications.[4]

Experimental Protocols

To aid researchers in validating the stability of their own 2'-O-methyl modified RNA duplexes, we provide detailed methodologies for key experiments.

Protocol 1: Thermal Melting (Tm) Analysis of RNA Duplexes

This protocol outlines the determination of the melting temperature of an RNA duplex using UV-Vis spectrophotometry.[3][6][7][8]

Materials:

  • Lyophilized single-stranded RNA oligonucleotides (modified and unmodified)

  • Nuclease-free water

  • 10x Annealing Buffer (e.g., 100 mM Sodium Phosphate, 1 M NaCl, 1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller (e.g., Agilent Cary 3500)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Resuspension and Quantification: Resuspend the lyophilized RNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM. Determine the precise concentration by measuring the absorbance at 260 nm (A260).

  • Annealing:

    • In a nuclease-free microcentrifuge tube, combine the complementary RNA strands in a 1:1 molar ratio in 1x Annealing Buffer to a final duplex concentration of 2 µM.

    • Heat the solution to 95°C for 5 minutes in a heat block.

    • Allow the solution to cool slowly to room temperature over at least 30 minutes to ensure proper duplex formation.[9]

  • UV-Melting Measurement:

    • Transfer the annealed duplex solution to a quartz cuvette.

    • Place the cuvette in the spectrophotometer.

    • Set the spectrophotometer to monitor the absorbance at 260 nm while ramping the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).[6]

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.

    • The melting temperature (Tm) is the temperature at the midpoint of the transition, which can be determined from the peak of the first derivative of the melting curve.[6]

Protocol 2: Serum Stability Assay for Nuclease Resistance

This protocol assesses the stability of RNA duplexes in the presence of nucleases found in serum, typically fetal bovine serum (FBS).[4][10][11]

Materials:

  • Annealed RNA duplexes (modified and unmodified)

  • Fetal Bovine Serum (FBS)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS)

  • 2x RNA Loading Dye

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining solution (e.g., GelRed)

  • UV transilluminator and imaging system

Procedure:

  • Incubation with Serum:

    • Prepare reaction tubes for each time point (e.g., 0, 10 min, 30 min, 1h, 6h, 12h, 24h).

    • In each tube, incubate a fixed amount of the RNA duplex (e.g., 50 pmol) in 50% FBS in a total volume of 10 µL.[4]

    • As a negative control, incubate the duplex in PBS instead of FBS.

    • Incubate the tubes at 37°C.

  • Sample Collection and Quenching:

    • At each designated time point, stop the reaction by mixing 5 µL of the RNA/serum sample with 5 µL of 2x RNA Loading Dye.[4]

    • Immediately freeze the samples at -20°C to prevent further degradation.[4]

  • PAGE Analysis:

    • Thaw the samples on ice.

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization and Quantification:

    • Stain the gel with a nucleic acid stain.

    • Visualize the RNA bands using a UV transilluminator.

    • Quantify the intensity of the intact duplex band at each time point using image analysis software (e.g., ImageJ).

    • Plot the percentage of intact RNA duplex remaining over time to determine the degradation kinetics.

Visualizing the Path to Stability and Efficacy

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

G Mechanism of Enhanced Stability with 2'-O-Methyl Modification cluster_0 Unmodified RNA cluster_1 2'-O-Methyl Modified RNA Unmodified 2'-Hydroxyl Group (2'-OH) Nuclease Nuclease Enzyme Unmodified->Nuclease Susceptible to Cleavage UnstableDuplex Less Stable Duplex (Lower Tm) Unmodified->UnstableDuplex Modified 2'-O-Methyl Group (2'-OMe) Degradation Rapid Degradation Nuclease->Degradation StericHindrance Steric Hindrance Modified->StericHindrance AForm A-Form Helix Conformation Modified->AForm NucleaseBlocked Nuclease Blocked StericHindrance->NucleaseBlocked StableDuplex More Stable Duplex (Higher Tm) AForm->StableDuplex

Caption: How 2'-O-methylation enhances RNA stability.

G Experimental Workflow for RNA Duplex Stability Validation cluster_0 Thermal Stability Assessment cluster_1 Nuclease Resistance Assessment start Start: Synthesize Modified and Unmodified Oligonucleotides quantify Quantify Oligonucleotides (A260) start->quantify anneal Anneal Complementary Strands to Form Duplexes quantify->anneal tm_analysis UV Thermal Melting (Tm) Analysis anneal->tm_analysis serum_assay Serum Stability Assay (Incubate with FBS) anneal->serum_assay tm_data Generate Melting Curves and Determine Tm tm_analysis->tm_data compare Compare Tm and Stability Data for Modified vs. Unmodified Duplexes tm_data->compare page PAGE Analysis of Degradation Over Time serum_assay->page degradation_data Quantify Intact Duplex and Determine Half-life page->degradation_data degradation_data->compare end Conclusion: Validate Enhanced Stability compare->end

Caption: Workflow for validating RNA duplex stability.

Conclusion

References

A Comparative Guide to Protecting Groups for Adenosine: Benzoyl vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for adenosine (B11128) is a critical step in the synthesis of modified nucleosides, oligonucleotides, and therapeutic agents. The benzoyl (Bz) group has traditionally been a workhorse for protecting the exocyclic N6-amino group of adenosine. However, a range of other protecting groups, each with distinct properties, offer advantages in specific synthetic strategies. This guide provides an objective comparison of benzoyl and other common protecting groups for adenosine, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal protective strategy.

The choice of a protecting group influences not only the efficiency and yield of synthetic steps but also the overall strategy, including orthogonality and deprotection conditions. This comparison focuses on the key performance indicators of protecting groups: ease of introduction, stability under various reaction conditions, and the efficiency and mildness of removal.

Performance Comparison of N6-Adenosine Protecting Groups

The following table summarizes quantitative data for the protection and deprotection of adenosine with benzoyl, acetyl, and Fmoc protecting groups. The data is compiled from various literature sources and represents typical experimental outcomes.

Protecting GroupProtection ReagentTypical Yield (%)Protection ConditionsDeprotection ReagentTypical Yield (%)Deprotection ConditionsKey AdvantagesKey Disadvantages
Benzoyl (Bz) Benzoyl chloride85-95Pyridine (B92270), 0°C to RTAqueous/methanolic ammonia (B1221849)90-98Room temperature to 55°CHigh stability, robust, well-establishedHarsher deprotection conditions
Acetyl (Ac) Acetic anhydride (B1165640)90-98Pyridine, 0°C to RTAqueous/methanolic ammonia92-990°C to Room TemperatureMilder deprotection than BenzoylLess stable than Benzoyl to acidic/basic conditions
Fmoc Fmoc-Cl or Fmoc-OSu80-90NaHCO₃/Dioxane/H₂O or Pyridine/CH₂Cl₂20% Piperidine (B6355638) in DMF95-99Room TemperatureVery mild, orthogonal deprotectionLabile to basic conditions, potential for side reactions

Experimental Protocols

Detailed methodologies for the introduction and removal of benzoyl, acetyl, and Fmoc protecting groups on the N6-position of adenosine are provided below.

N6-Benzoyl Adenosine

Protection (Benzoylation):

  • Dissolve adenosine (1 mmol) in anhydrous pyridine (10 mL) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water (5 mL).

  • Concentrate the solution under reduced pressure to remove most of the pyridine.

  • Dissolve the residue in a mixture of chloroform (B151607) and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (B86663), and concentrate to dryness.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield N6-benzoyl adenosine.

Deprotection (Debenzoylation):

  • Dissolve N6-benzoyl adenosine (1 mmol) in a mixture of concentrated aqueous ammonia and methanol (B129727) (1:1, v/v, 20 mL).

  • Stir the solution at room temperature or heat to 55°C for 12-24 hours.

  • Monitor the deprotection by TLC until all starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Co-evaporate the residue with methanol to remove residual ammonia.

  • The resulting adenosine can be used directly or purified further if necessary.

N6-Acetyl Adenosine

Protection (Acetylation):

  • Suspend adenosine (1 mmol) in anhydrous pyridine (10 mL) at 0°C.

  • Add acetic anhydride (1.5 mmol) dropwise to the suspension.

  • Allow the mixture to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the product by silica gel chromatography.

Deprotection (Deacetylation):

  • Dissolve N6-acetyladenosine (1 mmol) in methanolic ammonia (7N) at 0°C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Evaporate the solvent to dryness to obtain adenosine.

N6-Fmoc Adenosine

Protection (Fmoc Protection):

  • Dissolve adenosine (1 mmol) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution (1:1, 20 mL).

  • Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by silica gel chromatography.

Deprotection (Fmoc Deprotection):

  • Dissolve N6-Fmoc-adenosine (1 mmol) in a 20% solution of piperidine in dimethylformamide (DMF) (10 mL).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Remove the solvent under high vacuum.

  • Co-evaporate with toluene (B28343) to remove residual piperidine.

  • The crude adenosine can be purified by precipitation from a suitable solvent system.

Visualization of Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant biological signaling pathway.

experimental_workflow cluster_protection Protection cluster_synthesis Synthetic Steps cluster_deprotection Deprotection Adenosine Adenosine Protection_Step Protection Reaction (e.g., in Pyridine) Adenosine->Protection_Step Protecting_Reagent Protecting Reagent (e.g., Benzoyl Chloride) Protecting_Reagent->Protection_Step Protected_Adenosine N6-Protected Adenosine Protection_Step->Protected_Adenosine Reaction_1 Further Synthetic Transformations Protected_Adenosine->Reaction_1 Intermediate Modified Adenosine Derivative Reaction_1->Intermediate Deprotection_Step Deprotection Reaction Intermediate->Deprotection_Step Deprotection_Reagent Deprotection Reagent (e.g., Ammonia) Deprotection_Reagent->Deprotection_Step Final_Product Final Product Deprotection_Step->Final_Product

Caption: A generalized workflow for the use of protecting groups in adenosine synthesis.

adenosine_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular A_Receptor Adenosine Receptor (GPCR) G_Protein G-protein A_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase modulates cAMP cAMP Adenylyl_Cyclase->cAMP produces ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets Adenosine Adenosine (Extracellular) Adenosine->A_Receptor binds

Caption: A simplified diagram of the adenosine signaling pathway via G-protein coupled receptors.[1][2]

Impact of N6-Protecting Groups on Biological Activity

The choice of a protecting group can be critical when the synthesized adenosine analogue is intended for biological assays. The incomplete removal of a protecting group can lead to a modified ligand with altered affinity and efficacy for its target receptor. For instance, residual N6-benzoyl or N6-acetyl groups can introduce steric hindrance and alter the electronic properties of the adenine (B156593) base, potentially reducing or abolishing binding to adenosine receptors.

While direct comparative studies on the influence of different residual protecting groups on adenosine receptor binding are scarce, it is a crucial consideration in drug development. The milder deprotection conditions offered by groups like Fmoc can be advantageous in preserving the integrity of the final molecule, ensuring that the observed biological activity is attributable to the intended compound and not an artifact of incomplete deprotection.

Conclusion

The selection of a protecting group for adenosine is a strategic decision that should be based on the specific requirements of the synthetic route.

  • Benzoyl (Bz) remains a robust and reliable choice for many applications, particularly when high stability is required during subsequent synthetic steps.

  • Acetyl (Ac) offers a milder deprotection alternative to benzoyl, making it suitable for molecules that may be sensitive to prolonged treatment with strong bases.

  • Fmoc provides an orthogonal protecting group strategy, allowing for deprotection under very mild basic conditions that are compatible with many other protecting groups. This makes it an excellent choice for complex, multi-step syntheses where selective deprotection is necessary.

Researchers should carefully consider the stability of their intermediates, the desired deprotection conditions, and the potential impact of residual protecting groups on biological activity when choosing the optimal protecting group for their specific application. The experimental protocols provided in this guide offer a starting point for the practical implementation of these protecting group strategies in the laboratory.

References

A Researcher's Guide to Assessing the Purity of DMT-OMe-rA(Bz) Phosphoramidite from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the field of oligonucleotide synthesis, the quality of the raw materials is paramount to achieving high-yield, high-fidelity production of therapeutic and research-grade nucleic acids. The phosphoramidite (B1245037) 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-N⁶-benzoyl-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly known as DMT-OMe-rA(Bz), is a critical building block for modified RNA molecules. Given its complex structure and sensitivity to degradation, its purity can vary significantly between suppliers.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the purity of DMT-OMe-rA(Bz) from various commercial sources. We outline key analytical techniques and provide detailed experimental protocols to ensure reliable and reproducible results.

Comparative Analysis of Supplier Purity

A rigorous analytical workflow is essential for qualifying phosphoramidite reagents. The primary methods for assessing purity and identity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Below is a summary table of hypothetical data from the analysis of DMT-OMe-rA(Bz) samples obtained from three different suppliers.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White to off-white powderWhite to off-white powderYellowish powderWhite to off-white powder
Purity by RP-HPLC (% Area) 99.6%98.5%96.1%≥ 99.0%
Identity by LC-MS ([M+H]⁺) Confirmed (m/z 891.4)Confirmed (m/z 891.4)Confirmed (m/z 891.4)Matches theoretical mass
Purity by ³¹P NMR (% P(III)) 99.5%98.2%95.5%≥ 98.0%
Oxidized Impurity (P(V)) by ³¹P NMR 0.3%1.1%3.2%≤ 1.0%
H-phosphonate Impurity by ³¹P NMR < 0.1%0.5%1.0%≤ 0.5%
Moisture Content (Karl Fischer) 0.2%0.8%1.5%≤ 0.5%

Interpretation: Based on this hypothetical data, Supplier A provides the highest quality DMT-OMe-rA(Bz), meeting all stringent acceptance criteria. Supplier B's material is of acceptable quality but shows slightly elevated levels of oxidized impurities. Supplier C's product fails to meet the required specifications for purity and moisture content, indicating potential issues with synthesis or storage.

Visualizing the Analysis and Application

To clarify the experimental process and the context of use for this phosphoramidite, the following diagrams illustrate the analytical workflow and a potential downstream application.

Purity_Assessment_Workflow Workflow for Purity Assessment of DMT-OMe-rA(Bz) cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Evaluation p1 Receive Samples (Suppliers A, B, C) p2 Store at -20°C under Argon p1->p2 p3 Prepare Solutions in Anhydrous Acetonitrile p2->p3 t1 RP-HPLC Analysis (Purity) p3->t1 t2 LC-MS Analysis (Identity) p3->t2 t3 31P NMR Analysis (Purity & Impurities) p3->t3 t4 Karl Fischer Titration (Moisture) p3->t4 d1 Compare Data to Specifications t1->d1 t2->d1 t3->d1 t4->d1 d2 Tabulate Results d1->d2 d3 Qualify or Reject Supplier Lot d2->d3

Workflow for Purity Assessment.

DMT-OMe-rA(Bz) is a building block for synthesizing RNA oligonucleotides, such as small interfering RNAs (siRNAs), which can modulate gene expression through the RNA interference (RNAi) pathway.

RNAi_Signaling_Pathway Simplified RNA Interference (RNAi) Pathway siRNA Synthetic siRNA (contains 2'-OMe-A) RISC RISC Loading siRNA->RISC active_RISC Activated RISC Complex RISC->active_RISC Passenger Strand Ejection cleavage mRNA Cleavage active_RISC->cleavage mRNA Target mRNA mRNA->cleavage Target Recognition & Binding no_protein No Protein Translation cleavage->no_protein

References

A Comparative Guide to the Nuclease Resistance of RNA Synthesized with 2'-O-Methyl Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of RNA molecules is often hindered by their susceptibility to degradation by nucleases present in biological fluids. To overcome this limitation, chemical modifications are incorporated into the RNA structure. One such modification, the inclusion of 2'-O-methyl (2'-OMe) ribonucleosides, has been shown to significantly enhance nuclease resistance. This guide provides a comparative evaluation of the nuclease resistance of RNA synthesized with DMT-OMe-rA(Bz), a phosphoramidite (B1245037) used to introduce 2'-O-methyladenosine, against other common modifications and unmodified RNA.

The 2'-O-methyl modification provides steric hindrance at the 2' position of the ribose sugar, a primary site for nuclease attack, thereby protecting the phosphodiester backbone from cleavage.[1][2][3] This increased stability is crucial for the efficacy and longevity of RNA-based therapeutics.[4]

Comparative Nuclease Resistance Data

The following table summarizes the half-life of various modified and unmodified oligonucleotides in human serum or plasma, based on data from multiple studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the relative stability provides a clear indication of the protective effect of the modifications.

Oligonucleotide TypeKey Modification(s)Half-life in Human Serum/Plasma
Unmodified RNANone< 1 minute to ~5 minutes[5]
Unmodified DNADeoxyribose sugar~1.5 hours[6]
2'-O-Methyl RNA2'-OMe on riboseSignificantly extended, often > 24 hours[7]
Phosphorothioate (B77711) (PS) RNASulfur substitution on phosphate (B84403) backbone> 48-72 hours[5][7]
2'-O-Methyl + Phosphorothioate RNA2'-OMe on ribose and PS backbone> 72 hours[7]
2'-Fluoro (2'-F) RNAFluorine at 2' position of ribose> 24 hours
2'-O-Methoxyethyl (2'-MOE) RNA2'-MOE group on riboseSignificantly extended tissue half-life (days to weeks)[8][9]

Note: The half-life values are approximate and can vary depending on the specific sequence, length of the oligonucleotide, and the experimental conditions.

Experimental Protocols

A detailed methodology for a typical in vitro nuclease resistance assay using human serum is provided below. This protocol can be adapted to compare different RNA modifications.

Objective: To determine the stability of a specific RNA oligonucleotide in the presence of human serum nucleases over a time course.

Materials:

  • RNA oligonucleotides (e.g., unmodified, 2'-OMe modified)

  • Human serum (commercially available)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Loading buffer (e.g., formamide-based)

  • TBE or TAE buffer for gel electrophoresis

  • Agarose (B213101) or polyacrylamide gels

  • RNA stain (e.g., ethidium (B1194527) bromide, SYBR Gold)

  • Incubator or water bath at 37°C

  • Gel electrophoresis system and imaging equipment

  • Nuclease-free tubes and pipette tips

Procedure:

  • Preparation of RNA Samples:

    • Resuspend the RNA oligonucleotides in nuclease-free water to a stock concentration of 20 µM.

    • Prepare working solutions by diluting the stock to the desired final concentration (e.g., 1 µM) in PBS.

  • Serum Incubation:

    • Prepare a reaction mixture for each RNA type by combining the RNA solution with human serum. A common ratio is 1:4 (e.g., 5 µL of 1 µM RNA and 20 µL of human serum).

    • Incubate the reaction mixtures at 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the reaction mixture and immediately quench the nuclease activity by adding an equal volume of denaturing loading buffer and placing it on ice or freezing at -20°C. The 0-hour time point serves as the control.

  • Gel Electrophoresis:

    • Prepare an appropriate percentage agarose or polyacrylamide gel. For shorter oligonucleotides, a high-percentage polyacrylamide gel (e.g., 15-20%) provides better resolution.

    • Load the quenched samples from each time point into the wells of the gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[10]

  • Visualization and Analysis:

    • Stain the gel with an appropriate RNA stain and visualize it using a gel imaging system.[11]

    • Intact RNA will appear as a distinct band, while degraded RNA will appear as a smear at lower molecular weights.[12][13]

    • Quantify the intensity of the intact RNA band for each time point using densitometry software.

    • Calculate the percentage of intact RNA remaining at each time point relative to the 0-hour time point.

    • The half-life of the RNA can be determined by plotting the percentage of intact RNA versus time and fitting the data to an exponential decay curve.

Visualizations

Experimental Workflow for Nuclease Resistance Assay

G cluster_prep Sample Preparation cluster_incubation Serum Incubation (37°C) cluster_sampling Time-Course Sampling cluster_analysis Analysis RNA_unmod Unmodified RNA Incubate_unmod Incubate with Human Serum RNA_unmod->Incubate_unmod RNA_mod 2'-OMe Modified RNA Incubate_mod Incubate with Human Serum RNA_mod->Incubate_mod Timepoints_unmod 0, 1, 4, 8, 24h Incubate_unmod->Timepoints_unmod Timepoints_mod 0, 1, 4, 8, 24h Incubate_mod->Timepoints_mod Gel Denaturing PAGE Timepoints_unmod->Gel Timepoints_mod->Gel Imaging Gel Imaging Gel->Imaging Quant Densitometry & Half-life Calculation Imaging->Quant

Caption: Workflow for comparing the nuclease resistance of different RNA modifications.

Signaling Pathway of RNA Degradation by Nucleases

cluster_rna RNA Substrates cluster_nuclease Nuclease Action cluster_products Degradation Products Unmodified_RNA Unmodified RNA (2'-OH) Nuclease Serum Nucleases Unmodified_RNA->Nuclease Rapid Cleavage Modified_RNA 2'-OMe RNA (DMT-OMe-rA(Bz) derived) Modified_RNA->Nuclease Steric Hindrance (Slow Cleavage) Degraded Degraded Fragments Nuclease->Degraded Intact Intact RNA Nuclease->Intact

Caption: Mechanism of enhanced nuclease resistance by 2'-O-methylation.

References

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